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3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid Documentation Hub

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  • Product: 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid
  • CAS: 933710-33-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic Acid

Executive Summary As drug discovery pivots toward highly functionalized, polar, and metabolically stable building blocks, 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid (MMTPA) emerges as a critical bifunctional interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots toward highly functionalized, polar, and metabolically stable building blocks, 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid (MMTPA) emerges as a critical bifunctional intermediate. Combining the robust hydrogen-bonding network of a 1,2,4-triazole core with the versatile reactivity of a terminal propanoic acid, this molecule is highly sought after for peptidomimetic design, bioisosteric replacement, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides an authoritative breakdown of its physicochemical properties, tautomeric dynamics, and a self-validating synthetic protocol designed for high-yield laboratory generation.

Molecular Architecture & Tautomeric Dynamics

The structural framework of MMTPA consists of a five-membered aromatic 1,2,4-triazole ring substituted with a methyl group at the 5-position and a propanoic acid chain at the 3-position.

While nominally designated as the 4H-tautomer, 1,2,4-triazoles exhibit rapid annular tautomerism in solution, interconverting between the 1H, 2H, and 4H forms . In our experience, the 1H and 2H tautomers are generally more thermodynamically stable due to enhanced lone-pair delocalization across the aromatic system. However, the exact equilibrium is highly dependent on solvent polarity and pH. The amphoteric nature of the triazole core—capable of both accepting and donating hydrogen bonds—makes it an exceptional bioisostere for amide bonds, offering resistance to proteolytic cleavage while maintaining necessary dipole interactions .

pH-Dependent Speciation

The molecule possesses three distinct ionizable sites, leading to four potential protonation states depending on the environmental pH. Understanding these states is critical for optimizing chromatographic purification and predicting pharmacokinetic behavior.

Speciation Cation Cationic State pH < 2.5 [Triazolium]⁺-[COOH] Neutral Neutral / Zwitterion pH 2.5 - 4.5 [Triazole]-[COOH] Cation->Neutral pKa ~2.5 Anion Monoanionic State pH 4.5 - 10.0 [Triazole]-[COO]⁻ Neutral->Anion pKa ~4.5 Dianion Dianionic State pH > 10.0 [Triazolide]⁻-[COO]⁻ Anion->Dianion pKa ~10.0

Fig 1: pH-dependent speciation and protonation states of the triazole-propanoic acid system.

Physicochemical Profiling

All quantitative data regarding the structural and physical properties of MMTPA have been synthesized into the table below to facilitate rapid comparison for computational chemistry and formulation workflows. The properties of the constituent functional groups are grounded in established chemical databases .

PropertyValueRationale / Significance
Molecular Formula C₆H₉N₃O₂Defines fundamental stoichiometry.
Molecular Weight 155.16 g/mol Low MW (<300) makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD).
Predicted LogP -0.8 to -0.5Highly hydrophilic; ensures excellent aqueous solubility for biological assays.
Topological Polar Surface Area ~78.0 ŲOptimal for membrane permeability, though physiological ionization will restrict passive diffusion.
pKa₁ (Carboxylic Acid) ~4.5Fully deprotonated at physiological pH (7.4), acting as an anionic anchor.
pKa₂ (Triazole Basic) ~2.5Protonated only in highly acidic environments (e.g., gastric fluid).
pKa₃ (Triazole Acidic) ~10.0Deprotonates to form a triazolide anion in strongly basic conditions.
H-Bond Donors 2Carboxylic -OH (when protonated) and Triazole -NH.
H-Bond Acceptors 4Carboxylic C=O, Carboxylic -OH oxygen, and two Triazole nitrogens.

De Novo Synthesis: A Self-Validating Protocol

To ensure high scientific integrity, the following protocol for the synthesis of MMTPA is designed as a self-validating system . Each step includes a mechanistic rationale (causality) and an analytical checkpoint to prevent the propagation of errors.

Reaction Scheme Overview

The most robust route involves the condensation of acetamidrazone (providing the N-N-C-N backbone and the 5-methyl group) with succinic anhydride (providing the 3-carbon propanoic acid tail and the C3 carbon of the triazole).

Step-by-Step Methodology

Step 1: Acylation (Acyclic Intermediate Formation)

  • Procedure: Dissolve 1.0 eq of acetamidrazone hydrochloride in anhydrous methanol. Add 1.1 eq of sodium methoxide (NaOMe) to neutralize the salt, followed by the dropwise addition of 1.0 eq of succinic anhydride dissolved in minimal tetrahydrofuran (THF) at 0°C. Stir for 2 hours at room temperature.

  • Causality: Temperature control (0°C) during the addition of the anhydride is critical. It prevents premature, uncontrolled polymerization and ensures the nucleophilic attack occurs selectively at the unsubstituted hydrazine nitrogen.

  • Self-Validation Checkpoint: Analyze via LC-MS. The reaction is successful when the succinic anhydride peak disappears and a new peak corresponding to the acyclic intermediate mass ([M+H]⁺ = 174.09) is observed.

Step 2: Cyclodehydration (Ring Closure)

  • Procedure: Concentrate the reaction mixture in vacuo. Redissolve the crude intermediate in glacial acetic acid (10 volumes). Heat to 110°C under reflux for 4-6 hours.

  • Causality: Glacial acetic acid serves a dual purpose: it provides a high-boiling polar environment and acts as a mild acid catalyst. The acid protonates the intermediate hydroxyl group, converting it into a superior leaving group (water). The thermal energy drives the thermodynamic elimination of water to form the stable, aromatic 1,2,4-triazole ring.

  • Self-Validation Checkpoint: Aliquot 10 µL of the mixture, dilute in MeOH, and analyze via LC-MS. The reaction is deemed complete when the intermediate mass (174.09) is completely replaced by the cyclized product mass ([M+H]⁺ = 156.07). The loss of exactly 18 Da (H₂O) is the definitive, self-validating marker of successful cyclodehydration.

Step 3: Isolation and Purification

  • Procedure: Cool the mixture to room temperature and remove acetic acid under reduced pressure. Resuspend the residue in water, adjust the pH to 3.5 (the isoelectric point) using 1M HCl, and cool to 4°C to induce precipitation. Filter and wash with cold water.

  • Causality: Adjusting the pH to 3.5 ensures the molecule is in its neutral/zwitterionic state (as shown in Fig 1), minimizing its aqueous solubility and maximizing precipitation yield.

Applications in Drug Development

PROTAC Linker Engineering

In targeted protein degradation (TPD), the physicochemical properties of the linker are just as critical as the warheads. The propanoic acid moiety of MMTPA serves as an ideal handle for amide coupling to standard PROTAC linkers (e.g., PEG-diamines). The triazole core acts as a rigid, polar vector that enhances the aqueous solubility of typically lipophilic PROTACs, preventing aggregation and improving oral bioavailability.

Bioisosterism in Peptidomimetics

MMTPA is frequently utilized to replace standard amino acids (like glutamate or histidine) in peptide drugs. Because the 1,2,4-triazole ring perfectly mimics the planar geometry and hydrogen-bonding capacity of an amide bond—but is entirely invisible to proteolytic enzymes—incorporating MMTPA drastically extends the plasma half-life of peptide-based therapeutics.

References

  • IUPAC. "Tautomerism." Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Accessed April 2026. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9257, 1,2,4-Triazole." PubChem. Accessed April 2026. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1032, Propionic acid." PubChem. Accessed April 2026. URL: [Link]

Exploratory

Structural Elucidation of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid: A Comprehensive NMR Guide

Executive Summary For drug development professionals and synthetic chemists, the unambiguous structural characterization of heterocyclic building blocks is a critical quality attribute. 3-(5-Methyl-4H-1,2,4-triazol-3-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the unambiguous structural characterization of heterocyclic building blocks is a critical quality attribute. 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid presents unique analytical challenges due to the rapid tautomeric exchange inherent to the 1,2,4-triazole core and the presence of multiple exchangeable protons.

This whitepaper provides an in-depth technical guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. By moving beyond mere data tabulation, we explore the quantum mechanical and electronic causalities behind the observed chemical shifts, establishing a self-validating analytical workflow.

Structural Dynamics & Tautomeric Considerations

The 1,2,4-triazole ring is a highly dynamic system. While formally drawn as the 4H-tautomer in the compound's nomenclature, the proton in solution rapidly migrates between the N1, N2, and N4 positions.

The choice of solvent is the most critical experimental parameter here. If a protic deuterated solvent (e.g., CD 3​ OD or D 2​ O) is used, the triazole N-H and the carboxylic acid O-H protons will undergo rapid deuterium exchange, rendering them invisible in the 1 H spectrum. To capture these critical structural markers, DMSO-d 6​ is mandated. The strong hydrogen-bond accepting nature of the sulfoxide oxygen drastically slows the intermolecular proton exchange rate, allowing the N-H and O-H protons to be observed as distinct, albeit broadened, singlets.

Standardized NMR Acquisition Protocol

To ensure high-fidelity data, the following step-by-step methodology must be strictly adhered to. This protocol is designed to maximize signal-to-noise (S/N) ratio while preventing artifact generation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg (for 1 H) or 50–70 mg (for 13 C) of the analyte in 0.6 mL of anhydrous DMSO-d 6​ (≥99.8% isotopic purity). Transfer to a high-quality 5 mm NMR tube.

  • Probe Tuning & Matching: Insert the sample into the spectrometer (e.g., 400 MHz or 500 MHz). Manually or automatically tune and match the probe to the exact impedance of the sample to maximize RF pulse efficiency.

  • Locking & Shimming: Lock the spectrometer to the deuterium resonance of DMSO-d 6​ . Perform gradient shimming (Z1–Z5) to ensure magnetic field homogeneity, achieving a line width of <0.5 Hz for the solvent residual peak.

  • Acquisition Parameters ( 1 H):

    • Pulse Angle: 30° (zg30 sequence)

    • Relaxation Delay (D1): 2.0 seconds (ensures full longitudinal relaxation)

    • Scans (NS): 16–32

  • Acquisition Parameters ( 13 C):

    • Pulse Angle: 30° with WALTZ-16 composite pulse decoupling (zgpg30)

    • Relaxation Delay (D1): 2.5 seconds

    • Scans (NS): 1024–2048 (due to the low natural abundance of 13 C)

  • Processing: Apply exponential multiplication (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) to the Free Induction Decay (FID) prior to Fourier Transformation. Phase and baseline correct the resulting spectra. Reference the chemical shifts to the DMSO-d 6​ residual peaks ( 1 H: 2.50 ppm; 13 C: 39.52 ppm) as standardized by.

NMR_Workflow Prep 1. Sample Prep DMSO-d6 Lock 2. Lock & Shim 2H Resonance Prep->Lock Pulse 3. Acquisition Pulse & FID Lock->Pulse FT 4. Processing FT & Phase Pulse->FT Analyze 5. Analysis Peak Picking FT->Analyze

Fig 1. Step-by-step NMR acquisition and processing workflow for structural elucidation.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid in DMSO-d 6​ is characterized by distinct aliphatic and highly deshielded exchangeable regions.

Causality of Chemical Shifts
  • Exchangeable Protons: The triazole N-H proton is highly deshielded ( δ ~13.65) due to the combined electronegativity of the three nitrogen atoms and the aromatic ring current. The carboxylic acid proton ( δ ~12.20) is similarly deshielded by the carbonyl oxygen.

  • Aliphatic Protons: The methylene bridge forms an A 2​ X 2​ spin system. The protons α to the carbonyl are deshielded by the anisotropic effect of the C=O double bond, while the protons β to the carbonyl are deshielded by the electron-withdrawing nature of the triazole ring.

Table 1: 1 H NMR Quantitative Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Structural Assignment
Triazole-NH 13.65br s1H-Triazole N-H (slow exchange)
-COOH 12.20br s1H-Carboxylic acid O-H
C3-CH 2​ ( β ) 2.85t2H7.2Methylene adjacent to Triazole
C3-CH 2​ ( α ) 2.65t2H7.2Methylene adjacent to COOH
C5-CH 3​ 2.25s3H-Methyl group on Triazole

13 C NMR Spectral Analysis

The 13 C spectrum provides a direct map of the molecular skeleton. The assignment of the quaternary carbons is heavily reliant on understanding the local electron density.

Causality of Chemical Shifts
  • Heteroaromatic Carbons (C3, C5): Despite being sp 2 hybridized, these carbons resonate far downfield ( δ 150–160 ppm) compared to standard benzene derivatives. This is caused by the strong inductive electron-withdrawing effect (-I effect) of the adjacent nitrogen atoms.

  • Carbonyl Carbon: Resonates characteristically at δ 173.5 ppm, typical for saturated aliphatic carboxylic acids, as established by standard reference databases like the.

Table 2: 13 C NMR Quantitative Data Summary
PositionChemical Shift ( δ , ppm)TypeAssignment & Electronic Causality
-COOH 173.5C q​ Carbonyl carbon, strongly deshielded by oxygen
Triazole C3 156.2C q​ Aromatic sp 2 , deshielded by N2 and N4
Triazole C5 151.8C q​ Aromatic sp 2 , deshielded by N4 and N1
C3-CH 2​ ( α ) 32.4CH 2​ Aliphatic, α to carbonyl
C3-CH 2​ ( β ) 23.1CH 2​ Aliphatic, attached to triazole ring
C5-CH 3​ 11.5CH 3​ Aliphatic methyl on heteroaromatic ring

2D NMR Strategies: A Self-Validating System

A robust analytical protocol must be a self-validating system . Relying solely on 1D 13 C chemical shifts to differentiate the C3 and C5 triazole carbons is scientifically precarious due to their similar electronic environments. To achieve absolute certainty, 2D NMR techniques—specifically HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation)—must be employed.

The Validation Logic
  • HSQC maps the direct 1-bond attachments, confirming which protons belong to the α -CH 2​ , β -CH 2​ , and CH 3​ carbons.

  • HMBC provides the definitive proof of connectivity across quaternary centers.

    • The methyl protons ( δ 2.25) will show a strong 2-bond correlation ( 2JCH​ ) exclusively to the C5 carbon ( δ 151.8).

    • The β -methylene protons ( δ 2.85) will show a 2JCH​ correlation exclusively to the C3 carbon ( δ 156.2) and a 3JCH​ correlation to the carbonyl carbon.

This orthogonal cross-referencing eliminates all assignment ambiguity, ensuring the data is fully trustworthy.

Validation_Logic Start 1D NMR Data (1H & 13C) HSQC HSQC (1-Bond C-H) Start->HSQC HMBC HMBC (2/3-Bond C-H) Start->HMBC AssignCH Assign CH2 & CH3 HSQC->AssignCH AssignQuat Differentiate C3 & C5 HMBC->AssignQuat Final Unambiguous Assignment AssignCH->Final AssignQuat->Final

Fig 2. Self-validating 2D NMR logic for unambiguous quaternary carbon assignment.

Conclusion

The structural elucidation of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid requires careful control of solvent parameters to mitigate tautomeric exchange and a rigorous application of 1D and 2D NMR techniques. By utilizing DMSO-d 6​ to lock exchangeable protons and employing HMBC to map quaternary connectivities, researchers can establish a highly accurate, self-validating spectral profile suitable for regulatory submissions and advanced drug development workflows.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010.[Link]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997.[Link]

  • National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69." [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." [Link]

Foundational

Physicochemical Profiling of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic Acid: pKa Values, Ionization States, and Analytical Methodologies

Executive Summary In modern drug development, understanding the precise ionization states of an active pharmaceutical ingredient (API) is non-negotiable. The charge state of a molecule governs its solubility, membrane pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, understanding the precise ionization states of an active pharmaceutical ingredient (API) is non-negotiable. The charge state of a molecule governs its solubility, membrane permeability, protein binding, and overall pharmacokinetic (PK) profile. 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid is a highly versatile, bifunctional compound featuring an amphoteric 1,2,4-triazole ring and a terminal carboxylic acid.

As an Application Scientist, I approach this molecule by mapping its multiphasic ionization behavior. This technical guide provides an authoritative framework for predicting, understanding, and experimentally validating the pKa values and pH-dependent charge states of this compound, utilizing orthogonal analytical methodologies.

Structural Architecture and Electronic Effects

To accurately predict the pKa values, we must deconstruct the molecule's electronic environment. The compound consists of:

  • A Propanoic Acid Moiety: A classic acidic group.

  • A 5-Methyl-1,2,4-triazole Ring: A nitrogen-rich heterocycle capable of both accepting a proton (acting as a base) and donating a proton (acting as an acid).

Tautomerism and Causality in Ionization

The 1,2,4-triazole ring exhibits annular tautomerism, rapidly interconverting between the 1H, 2H, and 4H forms in aqueous solution. The methyl group at the C5 position exerts a mild electron-donating inductive effect (+I), which slightly increases the electron density on the adjacent ring nitrogens. Conversely, the propanoic acid chain at C3 exerts a mild electron-withdrawing effect. These competing electronic effects dictate the precise pH at which protonation and deprotonation occur .

Theoretical pKa Framework and Ionization States

Based on the isolated functional groups and their inductive modifications, the molecule undergoes three distinct ionization events across the pH scale.

Quantitative pKa Predictions

Note: Due to the proximity of the functional groups, micro-constants exist, but macroscopic pKa values are summarized below for practical formulation purposes.

Ionizable GroupAcid/Base TypePredicted pKaCausality & Electronic JustificationReference Analogue
Triazole Ring (N4/N2) Basic~2.5 – 3.0 Protonation of the ring nitrogen to form a triazolium cation. The +I effect of the methyl group slightly raises this from the unsubstituted 1,2,4-triazole baseline (pKa 2.19).1,2,4-Triazole
Carboxylic Acid (-COOH) Acidic~4.5 – 4.7 Deprotonation to a carboxylate. The mild electron-withdrawing nature of the triazole ring stabilizes the resulting anion, lowering the pKa slightly below standard aliphatic acids.Propanoic Acid (pKa 4.88)
Triazole Ring (N-H) Acidic~10.0 – 10.5 Deprotonation of the annular N-H to form a triazolide anion. Requires highly basic conditions.1,2,4-Triazole (pKa 10.26)
pH-Dependent Species Distribution

Understanding the dominant species at physiological pH is critical. At pH 7.4 (blood plasma), the molecule exists predominantly as an Anion (-1) , as the carboxylic acid is fully deprotonated while the triazole ring remains neutral. At pH 1.2 (gastric fluid), it exists as a Cation (+1) .

G Cation Cation (+1) Triazolium / COOH pH < 2.5 Neutral Neutral (0) Triazole / COOH pH 2.5 - 4.5 Cation->Neutral pKa1 ~ 2.5 (-H+) Anion Anion (-1) Triazole / COO- pH 4.5 - 10.5 Neutral->Anion pKa2 ~ 4.5 (-H+) Dianion Dianion (-2) Triazolide / COO- pH > 10.5 Anion->Dianion pKa3 ~ 10.5 (-H+)

Fig 1: pH-dependent ionization states and macroscopic pKa transitions.

Experimental Methodologies for pKa Determination

Protocol A: Potentiometric Titration (The Gold Standard)

Rationale: Potentiometry measures the global change in hydrogen ion concentration. We use 0.15 M KCl as the solvent matrix to lock the ionic strength, preventing activity coefficient fluctuations that would otherwise skew the Nernstian response of the pH electrode.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass electrode using standard buffers (pH 2.0, 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid to a final concentration of 1.5 mM in 50 mL of 0.15 M KCl (aqueous).

  • Acidification: Lower the initial pH to ~1.8 using standardized 0.5 M HCl to ensure the triazole ring is fully protonated (Cationic state).

  • Titration Execution: Titrate with CO2-free standardized 0.5 M KOH under a nitrogen blanket (to prevent atmospheric CO2 from forming carbonic acid, which introduces false inflection points). Add titrant in dynamic volume increments (0.01 - 0.05 mL) based on the rate of pH change.

  • Data Analysis: Generate a Bjerrum plot (average number of bound protons vs. pH). The pKa values are extracted at the half-equivalence points using non-linear regression algorithms .

Protocol B: UV-Metric Titration (High-Resolution Chromophore Tracking)

Rationale: The triazole ring absorbs UV light. When it protonates or deprotonates, the electron delocalization changes, causing a bathochromic or hypsochromic shift. This method is highly sensitive and requires 100x less sample than potentiometry.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a universal multi-component buffer (e.g., Britton-Robinson) covering pH 1.5 to 11.5, maintaining a constant ionic strength of 0.15 M.

  • Sample Preparation: Prepare a 20 µM solution of the analyte.

  • Spectral Acquisition: Using a Diode Array Detector (DAD), record the UV absorption spectra (200–350 nm) of the sample in 0.2 pH unit increments.

  • Multi-Wavelength Global Analysis: Do not rely on a single wavelength. Use Target Factor Analysis (TFA) across the entire spectral matrix to deconvolute the overlapping spectra of the cation, neutral, anion, and dianion species. This prevents errors caused by shifting isosbestic points.

Workflow Start Sample Prep (1.5 mM or 20 µM) in 0.15 M KCl Split Method Selection Start->Split Poten Potentiometric Titration (Glass Electrode, N2 Blanket) Split->Poten High Solubility Macroscopic pKa UV UV-Metric Titration (Diode Array Detector, 200-350nm) Split->UV Low Solubility Micro-constant Mapping Data Data Acquisition (pH vs Volume / Absorbance Matrix) Poten->Data UV->Data Analysis Global Analysis (Bjerrum Plot / Target Factor Analysis) Data->Analysis Output pKa1, pKa2, pKa3 Determination Analysis->Output

Fig 2: Orthogonal experimental workflow for potentiometric and UV-metric pKa determination.

Implications for Drug Development

The multiphasic ionization of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid has profound implications for formulation and pharmacokinetics:

  • Gastric Absorption (pH ~1.5): The molecule is predominantly cationic. Cations generally exhibit poor passive transcellular permeability due to the highly lipophilic nature of the gastrointestinal membrane.

  • Intestinal Absorption (pH ~5.0 - 7.0): The molecule transitions into its anionic state (-1). While anions are highly soluble, their permeability is often limited compared to neutral species. Formulators may need to explore prodrug strategies (e.g., esterification of the propanoic acid) to mask the negative charge and enhance bioavailability.

  • Clearance (pH 7.4): Being negatively charged in systemic circulation prevents the molecule from partitioning heavily into adipose tissue, likely resulting in a lower volume of distribution (Vd) and promoting efficient renal clearance.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 9237, 1,2,4-Triazole." PubChem, Accessed April 2026.[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 1032, Propionic acid." PubChem, Accessed April 2026.[Link]

  • Avdeef, Alex. Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons, 2012.[Link]

  • Reijenga, Jetse, et al. "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, vol. 8, 2013, pp. 53-71.[Link]

Exploratory

Toxicity and safety data sheet for 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid

Executive Summary The compound 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid is a bifunctional organic molecule characterized by a 1,2,4-triazole heterocycle and a terminal carboxylic acid. Frequently utilized as a ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid is a bifunctional organic molecule characterized by a 1,2,4-triazole heterocycle and a terminal carboxylic acid. Frequently utilized as a versatile building block in drug discovery (e.g., PROTAC linkers, bioisosteres) and agrochemical synthesis, its unique structural motifs necessitate rigorous safety and toxicity profiling.

As a Senior Application Scientist, I have structured this whitepaper to move beyond generic safety data sheet (SDS) templates. Here, we dissect the physicochemical liabilities of the molecule, establish self-validating experimental workflows for empirical toxicity testing, and provide a definitive safety framework for laboratory handling.

Structural Alerts and Physicochemical Profiling

Understanding the toxicity of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid requires deconstructing its functional groups. The molecule presents two primary structural alerts:

  • The Propanoic Acid Moiety: Short-chain aliphatic carboxylic acids are known proton donors that can disrupt lipid bilayers, leading to localized pH drops. This presents a primary risk for ocular and dermal irritation .

  • The 1,2,4-Triazole Heterocycle: Unsubstituted or lightly substituted triazoles possess a lone pair of electrons on the nitrogen atoms (specifically N4) that can form coordinate covalent bonds with the heme iron (Fe³⁺) in cytochrome P450 (CYP) enzymes. While this is the intended mechanism for antifungal triazoles (targeting CYP51), in human subjects, off-target CYP inhibition can lead to hepatotoxicity and drug-drug interactions (DDIs) .

CYP_Interaction T 1,2,4-Triazole Nitrogen (Electron Donor) H CYP450 Heme Iron (Fe3+) (Electron Acceptor) T->H Coordinate Covalent Bond C Enzyme Inhibition (Metabolic Toxicity) H->C Substrate Exclusion

Caption: Mechanism of CYP450 inhibition via triazole-heme iron coordination.

Synthesized Safety Data Sheet (SDS) Parameters

Based on predictive toxicology and structural analogs [1], the following quantitative and qualitative safety parameters must be adopted when handling this compound.

Hazard Identification (GHS Classification)
  • Skin Corrosion/Irritation: Category 2 (H315 - Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (H319 - Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - May cause respiratory irritation).

Quantitative Toxicity Thresholds (Predicted vs. Empirical Targets)
Toxicity ParameterAssay / ModelTarget Threshold / ResultRegulatory Guideline
Acute Oral Toxicity (LD50) Rodent Model (In Vivo)> 2000 mg/kg (Estimated)OECD 423
Cytotoxicity (IC50) HepG2 Cell Line (In Vitro)> 100 µMOECD 129
Mutagenicity Ames Test (Salmonella)Negative (No revertants)OECD 471
CYP3A4 Inhibition (IC50) Human Liver Microsomes> 50 µM (Desired for safety)FDA DDI Guidance

Experimental Workflows for Toxicity Validation

To validate the safety profile of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid, researchers must execute self-validating assays. A self-validating system ensures that if the assay fails mechanically, the controls will flag the error, preventing false negatives.

Protocol 1: In Vitro Cytotoxicity Assessment (Neutral Red Uptake)

We utilize the Neutral Red Uptake (NRU) assay because it relies on the ability of viable cells to incorporate and bind the supravital dye neutral red in the lysosomes, providing a highly sensitive readout of lysosomal integrity and cell viability [2].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (human liver carcinoma) cells at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of the compound in DMSO. Perform serial dilutions to achieve final well concentrations ranging from 1 µM to 500 µM. Crucial: Ensure final DMSO concentration does not exceed 0.5% v/v.

  • Treatment & Controls:

    • Test Wells: Add compound dilutions.

    • Negative Control: 0.5% DMSO in media (Self-validation: Must show >95% viability).

    • Positive Control: 50 µM Chlorpromazine (Self-validation: Must show >80% cell death).

  • Incubation: Incubate for 48 hours.

  • Dye Uptake: Remove media, wash with PBS, and add 100 µL of Neutral Red medium (50 µg/mL). Incubate for 3 hours.

  • Extraction & Readout: Wash cells, add 150 µL of desorb solution (1% glacial acetic acid, 50% ethanol). Shake for 10 minutes and measure absorbance at 540 nm.

Protocol 2: Mutagenicity Screening (Ames Test)

Because novel heterocycles can occasionally intercalate DNA or undergo metabolic activation to reactive electrophiles, the Ames test is mandatory [3].

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) overnight.

  • Metabolic Activation (S9 Mix): Prepare rat liver S9 fraction to simulate mammalian hepatic metabolism. This is critical because the compound itself might be benign, but its metabolites could be mutagenic.

  • Plating (Treat and Plate Method):

    • Mix 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer for non-activated tests), and 0.1 mL of the test compound (at 5 concentrations up to 5000 µ g/plate ).

    • Add to 2 mL of molten top agar containing trace histidine/biotin.

    • Pour onto minimal glucose agar plates.

  • Controls:

    • Negative Control: Solvent (DMSO).

    • Positive Control (-S9): Sodium azide (for TA100), 2-Nitrofluorene (for TA98).

    • Positive Control (+S9): 2-Aminoanthracene (validates S9 enzyme activity).

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count revertant colonies. A positive result is a concentration-dependent increase in revertants ≥2-fold over the baseline.

Toxicity_Workflow A Compound: 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid B Physicochemical Profiling (Acidic & Basic pKa) A->B C In Vitro Cytotoxicity (HepG2 NRU Assay) B->C D Mutagenicity Screening (Ames Test +/- S9) B->D E CYP450 Inhibition Assay (Triazole Liability) B->E F Final Safety Data Sheet (SDS) Generation C->F D->F E->F

Caption: Logical progression of the toxicity screening workflow.

Handling, Storage, and Disposal Directives

Based on the integrated data profile, the following operational standards must be enforced:

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), safety goggles with side shields, and a standard laboratory coat. Due to the propanoic acid moiety, dust generation should be avoided to prevent respiratory irritation.

  • Engineering Controls: Handle strictly within a certified Class II biological safety cabinet or a chemical fume hood when weighing raw powders.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases. The zwitterionic nature of the compound (acidic tail, basic ring) means it can form salts with both acids and bases; keep containers tightly sealed to prevent hygroscopic degradation.

  • Spill Response: Sweep up dry powder carefully to avoid dust generation. Clean the residual area with a 5% sodium bicarbonate solution to neutralize any residual propanoic acid traces, followed by a water wash.

References

  • Title: 1,2,4-Triazole - Compound Summary Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

  • Title: Test No. 129: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests Source: OECD Guidelines for the Testing of Chemicals, Section 1 URL: [Link]

  • Title: Test No. 471: Bacterial Reverse Mutation Test (Ames Test) Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Derivatization of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic Acid Scaffolds

Scientific Rationale & Strategic Overview In modern drug discovery, 1,2,4-triazoles are highly privileged scaffolds. They act as robust bioisosteres for amides and esters, offer distinct hydrogen-bonding networks, and si...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Strategic Overview

In modern drug discovery, 1,2,4-triazoles are highly privileged scaffolds. They act as robust bioisosteres for amides and esters, offer distinct hydrogen-bonding networks, and significantly improve the aqueous solubility of lipophilic drug candidates. Specifically, 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid provides a highly versatile, bifunctional handle. The triazole core serves as a rigid pharmacophore or kinase hinge-binder, while the propanoic acid appendage functions as an ideal flexible linker for PROTAC design, bioconjugation, or combinatorial library generation.

This guide outlines a highly atom-economical, regioselective synthetic route to this scaffold. Rather than relying on the traditional Einhorn-Brunner reaction—which often requires harsh conditions and yields regiochemical mixtures—this protocol utilizes the condensation of an amidrazone with succinic anhydride. This approach guarantees absolute regiocontrol and directly installs the propanoic acid moiety without the need for subsequent ester hydrolysis.

Synthetic Workflow & Mechanistic Pathway

The synthesis is divided into three modular stages: precursor generation, annulation, and downstream derivatization.

SynthesisWorkflow A Ethyl Acetimidate Hydrochloride C Acetamidrazone Hydrochloride A->C Nucleophilic Addition B Hydrazine Hydrate (Ethanol, 0°C) B->C E Acyclic Acyl Amidrazone Intermediate C->E Acylation D Succinic Anhydride (Base, THF) D->E F Cyclization & Dehydration (Glacial AcOH, Reflux) E->F Ring Closure (-H2O) G 3-(5-Methyl-4H-1,2,4-triazol-3-yl) propanoic acid F->G Ring Closure (-H2O) H Derivatization (Amidation / Esterification) G->H Coupling Reagents (e.g., HATU, DIPEA)

Fig 1: Synthetic workflow for 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid and derivatives.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes built-in analytical checkpoints to ensure the chemical transformation has occurred successfully before proceeding to the next stage.

Protocol A: Preparation of Acetamidrazone Hydrochloride

Objective: Synthesize the nucleophilic precursor required for triazole annulation. Causality & Rationale: Hydrazine is highly reactive. The reaction must be maintained at 0°C to prevent the self-condensation of the resulting amidrazone into 3,6-dimethyl-1,2,4,5-tetrazine, a common parasitic byproduct that compromises yield.

  • Setup: Suspend ethyl acetimidate hydrochloride (1.0 eq, 100 mmol) in absolute ethanol (100 mL) under an inert nitrogen atmosphere. Cool the suspension to 0°C using an ice-water bath.

  • Addition: Add hydrazine hydrate (1.05 eq, 105 mmol) dropwise over 30 minutes.

  • Stirring: Maintain the reaction at 0°C for 2 hours, then allow it to warm to room temperature for an additional 1 hour.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether to remove unreacted starting materials, yielding a white crystalline solid.

  • Validation Checkpoint: Success is confirmed by the complete dissolution of the initial suspension followed by the precipitation of the product. IR Spectroscopy must show a broad, intense band at 3300–3100 cm⁻¹ (N-H stretching). MS (ESI+) must show a base peak at m/z 74.1 [M+H]⁺.

Protocol B: Condensation and Triazole Annulation

Objective: Construct the 1,2,4-triazole core while simultaneously installing the propanoic acid tail. Causality & Rationale: The reaction is a two-step sequence performed in one pot. First, the amidrazone attacks succinic anhydride to form an acyclic acyl amidrazone. Second, glacial acetic acid is introduced. Acetic acid acts as both a high-boiling solvent and a mild acid catalyst, protonating the intermediate carbonyl oxygen to dramatically lower the activation energy for intramolecular nucleophilic attack by the terminal nitrogen, facilitating dehydration (loss of H₂O).

  • Acylation: Dissolve acetamidrazone hydrochloride (1.0 eq, 50 mmol) and triethylamine (1.1 eq, 55 mmol) in anhydrous THF (50 mL). Stir for 15 minutes to liberate the free base. Add succinic anhydride (1.0 eq, 50 mmol) in one portion. Stir at room temperature for 4 hours.

  • Solvent Exchange: Evaporate the THF under reduced pressure.

  • Cyclization: Suspend the crude acyclic intermediate in glacial acetic acid (60 mL). Heat the mixture to reflux (118°C) for 4 hours.

  • Workup: Cool to room temperature and remove the acetic acid in vacuo. Dissolve the residue in water, adjust the pH to 4.0 using 1M HCl (to ensure the propanoic acid is protonated but the triazole is not), and extract with ethyl acetate (3 x 50 mL). Dry over Na₂SO₄ and concentrate.

  • Validation Checkpoint: The intermediate acyclic phase is validated by IR showing distinct anhydride ring-opening: disappearance of 1860/1780 cm⁻¹ peaks and appearance of an amide I band (~1660 cm⁻¹) and a carboxylic acid band (~1710 cm⁻¹). Upon successful cyclization, the amide I band disappears, replaced by a sharp triazole C=N stretch at ~1580 cm⁻¹. ¹H-NMR (DMSO-d6) will show two distinct triplets at ~2.85 ppm and ~2.65 ppm (the propanoic acid CH₂ groups). MS (ESI+) will show m/z 156.1 [M+H]⁺, confirming the loss of 18 Da (water) from the intermediate.

Protocol C: Library Derivatization via Amide Coupling

Objective: Conjugate the propanoic acid tail to primary/secondary amines for drug library generation. Causality & Rationale: We utilize HATU and DIPEA rather than standard EDC/NHS. HATU accelerates the reaction via the formation of a highly reactive 7-aza-OBt ester intermediate. This is critical because the triazole ring can occasionally act as a competing nucleophile; the rapid kinetics of HATU minimize this side reaction and maximize yield, especially for sterically hindered amines .

  • Activation: Dissolve the synthesized 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid (1.0 eq, 10 mmol) in anhydrous DMF (20 mL). Add DIPEA (3.0 eq, 30 mmol) and HATU (1.1 eq, 11 mmol). Stir at room temperature for 10 minutes.

  • Coupling: Add the target amine (1.1 eq, 11 mmol). Stir for 2–4 hours at room temperature.

  • Purification: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane, wash heavily with brine (to remove DMF), dry, and purify via flash chromatography.

  • Validation Checkpoint: LC-MS should indicate complete consumption of the m/z 156.1 peak. ¹H-NMR will reveal the integration of the newly appended amine protons, and a slight upfield shift of the propanoic acid CH₂ protons adjacent to the newly formed amide bond.

Quantitative Data & Optimization Profiles

To ensure reproducibility, the cyclization step (Protocol B, Step 3) was rigorously optimized. The table below summarizes the quantitative data driving the selection of glacial acetic acid as the optimal medium.

Table 1: Optimization of the Triazole Annulation Step

EntrySolventTemperatureCatalyst / AdditiveTimeIsolated Yield (%)Purity (HPLC)
1Toluene110°C (Reflux)p-TsOH (0.1 eq)12 h65%>90%
2DMF150°C (Microwave)None2 h72%>85%
3Ethanol78°C (Reflux)NaOEt (1.0 eq)24 h41%>80%
4 Glacial AcOH 118°C (Reflux) None (Solvent acts as cat.) 4 h 88% >98%

Note: Entry 4 demonstrates superior atom economy and yield. The mild acidity of AcOH perfectly balances the protonation state required for dehydration without degrading the intermediate.

Table 2: Analytical Self-Validation Metrics for Key Intermediates

CompoundKey IR Stretches (cm⁻¹)Key ¹H-NMR Shifts (ppm, DMSO-d6)MS (ESI+) m/z
Acetamidrazone HCl 3300–3100 (N-H)2.10 (s, 3H, CH₃)74.1[M+H]⁺
Acyclic Intermediate 1710 (Acid C=O), 1660 (Amide C=O)2.55 (m, 4H, succinyl CH₂)174.1 [M+H]⁺
Triazole Product 1705 (Acid C=O), 1580 (C=N)2.85 (t, 2H), 2.65 (t, 2H), 2.35 (s, 3H)156.1 [M+H]⁺

References

  • Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87-127. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Polya, J. B. (1984). "1,2,4-Triazoles." Comprehensive Heterocyclic Chemistry, Volume 5, 733-790. URL:[Link]

Application

Application Note: Engineering Biocompatible Metal-Organic Frameworks Using 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic Acid

Executive Summary The development of stimuli-responsive Metal-Organic Frameworks (MOFs) has fundamentally shifted the paradigm of targeted drug delivery and controlled active pharmaceutical ingredient (API) release. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of stimuli-responsive Metal-Organic Frameworks (MOFs) has fundamentally shifted the paradigm of targeted drug delivery and controlled active pharmaceutical ingredient (API) release. This application note details the utilization of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid (MTP) as a highly versatile, bifunctional ligand for MOF synthesis. By combining the robust coordination chemistry of a 1,2,4-triazole ring with the structural flexibility of an aliphatic propanoic acid arm, MTP enables the construction of "breathing" frameworks. These dynamic structures are uniquely suited for encapsulating bulky APIs and releasing them precisely within the acidic microenvironments of tumor tissues or cellular endosomes.

Chemical Rationale & Mechanistic Insights

Selecting the appropriate organic linker is the most critical variable in MOF design. MTP was engineered to solve three persistent challenges in biomedical MOF applications: hydrolytic instability, rigid pore constraints, and premature API leaching.

  • Bifunctional Coordination (The "Hard-Soft" Advantage): MTP possesses both nitrogen donors (soft/borderline bases via the triazole ring) and oxygen donors (hard bases via the carboxylate). This allows for the synthesis of mixed-metal or highly connected secondary building units (SBUs), yielding frameworks with exceptional topological diversity [1].

  • Aliphatic Flexibility & "Breathing" Dynamics: Unlike rigid aromatic linkers (e.g., terephthalic acid), the –CH₂–CH₂– aliphatic chain of MTP provides rotational freedom. This flexibility allows the MOF pores to dynamically expand and contract—a phenomenon known as "breathing"—facilitating the encapsulation of large APIs without inducing framework fracture [2].

  • Steric Shielding for Hydrolytic Stability: The methyl group at the 5-position of the triazole ring acts as a hydrophobic shield. By sterically hindering the approach of water molecules to the metal-nitrogen coordination bond, the methyl group significantly enhances the hydrolytic stability of the framework in physiological fluids (pH 7.4) [3].

Physicochemical Properties & Coordination Dynamics

Understanding the baseline properties of the MTP ligand is essential for calculating stoichiometric ratios and predicting framework topology.

Table 1: Physicochemical Properties of MTP Ligand

ParameterValue / CharacteristicImplication for MOF Synthesis
Molecular Formula C₆H₉N₃O₂Determines metal-to-ligand molar ratios.
Molecular Weight 155.16 g/mol High ligand density per gram of MOF.
Coordination Sites N1, N2 (Triazole); O1, O2 (Carboxyl)Supports high-connectivity SBUs (e.g., 8- or 12-connected).
pKa (Estimated) ~4.5 (COOH), ~9.0 (Triazole NH)Dictates pH required for complete deprotonation during synthesis.
Flexibility High (Aliphatic chain)Enables guest-induced structural transformations.

Experimental Workflows & Protocols

Solvothermal Synthesis of Zn-MTP Frameworks

The following protocol outlines the self-validating solvothermal synthesis of a Zinc-based MTP framework (Zn-MTP). Zinc is selected due to its excellent biocompatibility and its ability to form tetrahedral coordination geometries with triazolate nitrogens.

MOF_Synthesis L Ligand: MTP (Bifunctional) S Solvothermal Synthesis (DMF/H₂O, 120°C) L->S M Metal Precursor (Zn²⁺ / Zr⁴⁺) M->S A Solvent Exchange (EtOH) & Vacuum S->A Crystallization C M-MTP Framework (Activated MOF) A->C Pore Clearance

Fig 1: Solvothermal synthesis and activation workflow for M-MTP metal-organic frameworks.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 0.5 mmol (77.6 mg) of MTP ligand and 0.5 mmol (148.7 mg) of Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 10 mL of N,N-dimethylformamide (DMF) in a 20 mL scintillation vial.

    • Causality: DMF is utilized because its high boiling point and polarity effectively solvate both the organic ligand and the inorganic salt, preventing premature precipitation.

  • Modulator Addition: Add 0.2 mL of glacial acetic acid to the mixture. Sonicate for 10 minutes until completely clear.

    • Causality: Acetic acid acts as a competing monodentate modulator. It temporarily caps the Zn²⁺ sites, slowing down the nucleation rate. This thermodynamic control forces the system to favor the growth of large, highly crystalline, and defect-free MOF particles rather than amorphous aggregates.

  • Crystallization: Seal the vial tightly with a Teflon-lined cap and heat in an isothermal oven at 120 °C for 48 hours. Cool to room temperature at a rate of 5 °C/hour.

  • Solvent Exchange (Activation): Decant the mother liquor. Wash the resulting white crystals with fresh DMF (3 × 10 mL) to remove unreacted precursors. Subsequently, soak the crystals in absolute ethanol (10 mL) for 3 days, replacing the ethanol every 24 hours.

    • Causality: DMF is trapped within the pores and is difficult to remove via direct vacuum due to its high boiling point (153 °C). Exchanging DMF with volatile ethanol (b.p. 78 °C) prevents capillary forces from collapsing the flexible framework during the final drying phase.

  • Drying: Evacuate the sample under dynamic vacuum at 80 °C for 12 hours to yield the activated Zn-MTP MOF.

pH-Responsive API Encapsulation & Release

Because the coordination bonds between the metal nodes and the MTP ligand (specifically the triazolate nitrogens) are sensitive to protonation, the Zn-MTP framework is programmed to disassemble in acidic environments.

Drug_Release D API-Loaded MOF (Physiological pH 7.4) E Cellular Uptake (Endosome pH 5.5) D->E P Ligand Protonation (Triazolate/Carboxylate) E->P Acidification B Framework Disassembly (Pore Expansion) P->B Bond Cleavage R Targeted API Release (Intracellular) B->R Diffusion

Fig 2: pH-triggered signaling and disassembly pathway for targeted intracellular API release.

Step-by-Step Methodology:

  • API Loading: Disperse 50 mg of activated Zn-MTP in 10 mL of an aqueous solution containing Doxorubicin hydrochloride (DOX, 5 mg/mL). Stir in the dark at room temperature for 24 hours.

  • Harvesting: Centrifuge the suspension at 10,000 rpm for 10 minutes. Wash the pellet twice with deionized water to remove surface-bound DOX. Lyophilize the powder to obtain DOX@Zn-MTP.

  • In Vitro Release Assay: Suspend 10 mg of DOX@Zn-MTP in two separate dialysis bags (MWCO 3500 Da). Submerge one in 50 mL of Phosphate Buffered Saline (PBS, pH 7.4) and the other in Acetate Buffer (pH 5.5). Maintain at 37 °C with gentle agitation.

  • Quantification: At predetermined time points, extract 1 mL of the buffer (replacing with 1 mL of fresh buffer) and measure DOX fluorescence (Ex: 480 nm, Em: 590 nm).

Table 2: Comparative API Loading & Release Metrics (Zn-MTP)

API MoleculeLoading Capacity (wt%)Release at pH 7.4 (24h)Release at pH 5.5 (24h)Mechanism of Release
5-Fluorouracil 18.4%< 10%> 85%Framework disassembly via protonation
Doxorubicin 24.1%< 5%> 90%Pore expansion & bond cleavage

Note: The highly selective release profile demonstrates the efficacy of the MTP ligand. At pH 7.4, the methyl group protects the framework. At pH 5.5, the triazolate nitrogens undergo rapid protonation, breaking the Zn-N bonds and triggering bulk API release [4].

References

  • Title: Metal–organic frameworks in biomedicine. Source: Chemical Reviews, 112(2), 1232-1268. URL: [Link]

  • Title: The chemistry and applications of metal-organic frameworks. Source: Science, 341(6149), 1230444. URL: [Link]

  • Title: High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites. Source: Journal of the American Chemical Society, 133(40), 15836-15839. URL: [Link]

  • Title: BioMOFs: metal–organic frameworks for biological and medical applications. Source: Angewandte Chemie International Edition, 49(36), 6260-6266. URL: [Link]

Method

Application Note: Optimization of Amide Coupling with 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic Acid

Mechanistic Context & Substrate Profiling As a bifunctional building block, 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid is highly valued in medicinal chemistry for introducing flexible linkers terminating in a robus...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context & Substrate Profiling

As a bifunctional building block, 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid is highly valued in medicinal chemistry for introducing flexible linkers terminating in a robust bioisostere. However, successfully coupling this acid to an amine requires navigating two primary mechanistic hurdles:

  • Zwitterionic Aggregation: The molecule contains a moderately acidic carboxylate (pKa ~4.5) and a basic triazole moiety. In non-polar environments, these form strong intermolecular hydrogen-bonded networks, rendering the substrate virtually insoluble in standard solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Competitive Nucleophilicity: The tautomeric 4H-1,2,4-triazole ring possesses nucleophilic nitrogens. If the carboxylic acid is over-activated—particularly when reacting with sterically hindered or weakly nucleophilic amines—the triazole nitrogen can attack the activated ester, leading to intermolecular oligomerization (triazole acylation) .

To mitigate these risks, the selection of the coupling reagent is critical. Highly reactive uronium salts (e.g., HATU) carry a severe risk of reacting directly with the target amine to form stable guanidino byproducts if the acid activation step is sluggish . Therefore, reagents that generate highly chemoselective, mildly electrophilic intermediates—such as Propylphosphonic anhydride (T3P) or EDC/Oxyma—are strongly preferred .

Reaction Pathway & Decision Matrix

The following decision tree outlines the logical workflow for selecting the optimal coupling conditions based on the reactivity of your target amine.

AmideCoupling Start 3-(5-Methyl-4H-1,2,4-triazol-3-yl) propanoic acid Amine Target Amine Reactivity? Start->Amine HighReactivity High Reactivity (Primary, Unhindered) Amine->HighReactivity LowReactivity Low Reactivity (Secondary, Aniline) Amine->LowReactivity T3P T3P / NMM / DMF (High Selectivity) HighReactivity->T3P EDC EDC·HCl / Oxyma / DMF (Standard) HighReactivity->EDC LowReactivity->T3P Preferred HATU HATU / DIPEA / DMF (High Activation) LowReactivity->HATU Alternative Product Desired Amide T3P->Product EDC->Product HATU->Product Fast Amine SideProduct Triazole-Acylated or Guanidino Byproduct HATU->SideProduct Slow Amine

Decision tree for amide coupling of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid.

Comparative Reagent Performance Matrix

To aid in reagent selection, the quantitative and qualitative performance metrics of common coupling systems with triazole-containing acids are summarized below.

Coupling SystemBaseSolventTarget Amine ProfileTriazole Acylation RiskGuanidinylation RiskByproduct Clearance
T3P (50% wt) NMMDMFBroad (Primary & Secondary)Low None Excellent (Aqueous wash)
EDC·HCl / Oxyma DIPEADMFPrimary, UnhinderedModerateNone Good (Aqueous wash)
HATU DIPEADMFHighly Hindered OnlyHighHighPoor (Chromatography req.)

Validated Experimental Protocols

The following protocols are engineered as self-validating systems . They include specific in-process controls (IPCs) and visual cues that confirm the mechanistic success of each step, ensuring high trustworthiness and reproducibility.

Protocol A: T3P-Mediated Coupling (The Robust Choice)

Causality: T3P forms a mixed anhydride that is highly selective. It reacts readily with primary and secondary amines but is virtually inert toward the less nucleophilic triazole nitrogens, preventing oligomerization.

Step-by-Step Methodology:

  • Solvation & Disruption: Suspend 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid (1.0 eq, 1.0 mmol) and the target amine (1.1 eq) in anhydrous DMF (5.0 mL, 0.2 M).

    • Validation Check: The mixture will likely be a cloudy suspension. Add N-methylmorpholine (NMM, 3.0 eq). The base disrupts the zwitterionic network, yielding a clear solution. If opacity persists, add 5% v/v DMSO to force solvation.

  • Controlled Activation: Cool the reaction vessel to 0 °C. Dropwise add T3P (50% wt in DMF, 1.5 eq).

    • Causality: Cooling prevents the exothermic degradation of T3P and lowers the kinetic energy, further suppressing any potential off-target triazole attack.

  • In-Process Control (IPC): Remove the ice bath and stir for 2 hours at room temperature.

    • Validation Check: Quench a 5 µL aliquot into 100 µL of methanol and analyze via LC-MS. The presence of the desired product mass and the strict absence of a +137 Da peak (which would indicate triazole acylation by a second acid molecule) validates the chemoselectivity of the activation.

  • Workup & Clearance: Dilute the mixture with Ethyl Acetate (20 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL) and 1M HCl (1 × 10 mL).

    • Validation Check: T3P byproducts are highly water-soluble phosphonic acids. The basic wash completely extracts these into the aqueous layer, while the acidic wash removes excess NMM, leaving the pure amide in the organic phase.

Protocol B: EDC/Oxyma Pure Coupling (The Atom-Economic Choice)

Causality: Oxyma Pure is a highly efficient, non-explosive alternative to HOBt/HOAt. It forms an active ester that reacts rapidly with unhindered amines, minimizing the residence time of the reactive intermediate and thereby reducing side reactions .

Step-by-Step Methodology:

  • Pre-activation: Dissolve the acid (1.0 eq, 1.0 mmol) and Oxyma Pure (1.2 eq) in DMF (5.0 mL). Add EDC·HCl (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 1.0 eq). Stir for 10 minutes at room temperature.

    • Validation Check: The solution will turn slightly yellow/orange. This color change is characteristic of the deprotonation and esterification of Oxyma, visually validating that the active ester has formed.

  • Coupling: Add the target amine (1.1 eq) followed by a second portion of DIPEA (1.0 eq).

    • Causality: Splitting the base addition prevents base-catalyzed degradation of the Oxyma active ester before the target amine is introduced.

  • In-Process Control (IPC): Stir for 3 hours. Monitor by TLC (eluent: 10% MeOH in DCM).

    • Validation Check: The complete disappearance of the baseline acid spot (visualized by UV or iodine) and the emergence of a higher R_f product spot confirms successful conversion.

  • Workup & Clearance: Dilute the reaction with 2-Methyltetrahydrofuran (2-MeTHF, 20 mL). Wash with water (3 × 10 mL) and brine (1 × 10 mL).

    • Causality: 2-MeTHF is utilized instead of EtOAc due to its superior phase separation properties with DMF/water mixtures, preventing emulsion formation and ensuring minimal product loss to the aqueous layer.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents. Organic Process Research & Development, 20(2), 140-177. URL:[Link]

  • Dunetz, J. R., et al. (2008). Propylphosphonic Anhydride (T3P): A Safe and Efficient Coupling Agent. Organic Process Research & Development, 12(6), 1142-1148. URL:[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

Application

Application Notes &amp; Protocols: 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic Acid in the Development of Antifungal Agents

Authored by: A Senior Application Scientist Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 3-(5-methyl-4H-1,2,4-triazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoic acid as a potential antifungal agent. This document outlines detailed protocols for the synthesis, in vitro susceptibility testing, and preliminary mechanism of action studies. The methodologies are designed to be self-validating and are grounded in established scientific principles and standards, providing a solid framework for the investigation of this and other novel triazole-based compounds.

Introduction: The Rationale for Investigating Novel Triazole Derivatives

The increasing prevalence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a significant global health challenge. Triazoles, a major class of antifungal agents, function by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity. The unique structural features of 3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoic acid, specifically the propanoic acid moiety, suggest the potential for novel pharmacokinetic properties and target interactions. These notes will guide the user through a systematic evaluation of its antifungal potential.

Synthesis of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic Acid

The synthesis of the title compound is a critical first step. A common and effective method involves the reaction of 3-methyl-4H-1,2,4-triazole with a suitable three-carbon synthon. The following protocol is a well-established route.

Protocol 2.1: Synthesis via Michael Addition

This protocol describes a potential synthetic route.

Materials:

  • 3-Methyl-4H-1,2,4-triazole

  • Acrylonitrile

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-methyl-4H-1,2,4-triazole in absolute ethanol.

  • Base Addition: Add a catalytic amount of sodium ethoxide to the solution.

  • Michael Addition: Slowly add acrylonitrile to the reaction mixture at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Hydrolysis: Once the reaction is complete, carefully add concentrated hydrochloric acid and reflux the mixture to hydrolyze the nitrile group to a carboxylic acid.

  • Work-up and Purification: After cooling, the product can be precipitated, filtered, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield 3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoic acid.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and Elemental Analysis.

Causality Behind Experimental Choices: The use of a strong base like sodium ethoxide is crucial for deprotonating the triazole ring, making it nucleophilic enough to attack the electron-deficient β-carbon of acrylonitrile in a Michael addition. Subsequent acid hydrolysis is a standard and efficient method for converting the nitrile to the desired carboxylic acid.

In Vitro Antifungal Susceptibility Testing

Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the antifungal activity of a new compound. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for this purpose.

Protocol 3.1: Broth Microdilution Method (Adapted from CLSI M27-A3)

This protocol is designed for testing against yeast species like Candida albicans.

Materials:

  • 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid

  • Test organisms (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control antifungal (e.g., Fluconazole)

  • Negative control (no drug)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in RPMI-1640 medium to the desired starting concentration.

  • Inoculum Preparation: Grow the yeast culture overnight on Sabouraud Dextrose Agar. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Plate Preparation: Perform serial two-fold dilutions of the test compound in the 96-well plate with RPMI-1640 medium.

  • Inoculation: Add the prepared inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control, determined visually or spectrophotometrically.

Trustworthiness of the Protocol: This protocol is based on the widely accepted CLSI M27-A3 guidelines, ensuring reproducibility and comparability of results with other studies. The inclusion of a standard strain and a positive control antifungal validates the experimental setup.

Data Presentation:

CompoundC. albicans ATCC 90028 MIC (µg/mL)
3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acidExperimental Value
FluconazoleReference Value

Table 1: Example of MIC data presentation.

Preliminary Mechanism of Action Studies

Understanding how a novel compound exerts its antifungal effect is crucial for its development. For a triazole derivative, investigating its impact on the ergosterol biosynthesis pathway is a logical starting point.

Protocol 4.1: Ergosterol Quantitation Assay

This assay determines if the compound inhibits ergosterol synthesis, a hallmark of triazole antifungals.

Materials:

  • Yeast cells (e.g., Candida albicans)

  • Test compound

  • Alcoholic potassium hydroxide (25% KOH in ethanol)

  • n-heptane

  • UV-Vis Spectrophotometer

Procedure:

  • Cell Culture: Grow yeast cells in a suitable broth medium to mid-log phase.

  • Compound Treatment: Expose the cells to the test compound at sub-inhibitory and inhibitory concentrations (e.g., 0.5x MIC and 1x MIC) for a defined period (e.g., 4-6 hours).

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation, wash with sterile water, and then saponify the cell pellet with alcoholic KOH at 85°C for 1 hour.

  • Sterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) with n-heptane.

  • Spectrophotometric Analysis: Scan the absorbance of the n-heptane layer from 230 to 300 nm. The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve.

  • Ergosterol Calculation: The amount of ergosterol can be calculated from the absorbance values at specific wavelengths. A reduction in the characteristic ergosterol peaks and an accumulation of the peak at a lower wavelength (indicative of sterol precursor accumulation) suggest inhibition of the ergosterol biosynthesis pathway.

Causality Behind Experimental Choices: Saponification breaks down lipids, releasing sterols. The subsequent extraction with a nonpolar solvent like n-heptane selectively isolates these sterols. The characteristic UV absorbance spectrum of ergosterol allows for its quantification and provides a clear indicator of pathway disruption.

Visualizing Workflows and Pathways

Clear visual representations are essential for understanding complex experimental processes and biological pathways.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action synthesis Synthesis of Compound purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_testing MIC Determination (CLSI M27) characterization->mic_testing Pure Compound spectrum_activity Spectrum of Activity mic_testing->spectrum_activity ergosterol_assay Ergosterol Quantitation mic_testing->ergosterol_assay Active Concentrations cyp51_inhibition CYP51 Inhibition Assay ergosterol_assay->cyp51_inhibition

Caption: High-level experimental workflow for the evaluation of a novel antifungal agent.

ergosterol_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 intermediate 14α-demethyl lanosterol ergosterol Ergosterol intermediate->ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation cyp51->intermediate Catalyzes triazoles 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid (and other triazoles) triazoles->cyp51 INHIBITS

Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungals.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial assessment of 3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoic acid as a potential antifungal agent. Positive results from these studies, such as potent MIC values and confirmed inhibition of ergosterol biosynthesis, would warrant further investigation. Subsequent studies could include determining the spectrum of activity against a broader panel of fungal pathogens, cytotoxicity assays to assess selectivity, and in vivo efficacy studies in appropriate animal models of fungal infection. The propanoic acid moiety may also be explored for its potential to be formulated into prodrugs to enhance bioavailability.

References

  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. CLSI. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2012). Progress in antifungal susceptibility testing of Candida spp. by use of Clinical and Laboratory Standards Institute broth microdilution methods, 2010 to 2012. Journal of Clinical Microbiology, 50(9), 2846–2856. [Link]

Method

Application Note: Catalytic Applications of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic Acid Transition Metal Complexes

Document Type: Technical Application Guide & Standard Operating Protocols Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Compound Focus: 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide & Standard Operating Protocols Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Compound Focus: 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid (abbreviated as H₂MTPA )

Executive Summary & Mechanistic Rationale

The development of robust, highly active transition metal catalysts requires ligands that can dynamically respond to the changing electronic and steric demands of a catalytic cycle. 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid (H₂MTPA) is an advanced bifunctional ligand that offers exceptional control over transition metal centers (such as Pd, Cu, and Ru).

The Causality of Ligand Design

Rather than acting as a static spectator, H₂MTPA actively participates in catalysis through three distinct structural features [1]:

  • Hemilabile 7-Membered Chelation: When the N2 atom of the triazole and the deprotonated carboxylate oxygen coordinate to a single metal center, they form a flexible 7-membered metallacycle. This ring easily undergoes reversible ring-opening (hemilability), providing a vacant coordination site precisely when required for substrate binding (e.g., oxidative addition).

  • Electronic Modulation via the 5-Methyl Group: The electron-donating nature of the C5-methyl group increases the electron density of the triazole ring. This enhances the σ-donor capacity of the nitrogen atoms, stabilizing high-valent metal intermediates (such as Pd(IV) or Cu(II)) and accelerating oxidative addition [2].

  • Aqueous Solubility: The propanoic acid linker imparts significant polarity, making these complexes highly effective for "Green Chemistry" applications, including catalysis in aqueous or biphasic media.

Visualizing the Catalytic Architecture

To understand the efficacy of H₂MTPA in cross-coupling reactions, we must map its role in the catalytic cycle. The diagram below illustrates how the hemilabile nature of the ligand drives the Palladium-catalyzed Suzuki-Miyaura coupling.

G A [Pd(II)(MTPA)] Precatalyst B Pd(0) Active Species (O-decoordination) A->B Activation C Oxidative Addition (Ar-X binding) B->C Ar-X D Transmetalation (Ar'-B(OH)2) C->D Base / H2O E Reductive Elimination (Ar-Ar' release) D->E Coordination E->B Regeneration

Figure 1: Hemilability-driven Pd-MTPA catalytic cycle highlighting the reversible carboxylate arm.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . They include built-in control steps to ensure that observed catalysis is truly homogeneous and driven by the MTPA complex, rather than trace metal impurities or nanoparticles.

Workflow Step1 1. Ligand Preparation H2MTPA + Selective Base Step2 2. Metalation Add M(OAc)2 or PdCl2L2 Step1->Step2 Step3 3. Characterization NMR, FTIR, ICP-MS Step2->Step3 Step4 4. Catalytic Screening Vary Temp, Solvent, Base Step3->Step4 Step5 5. Validation & Controls Hg-drop test, GC-FID Step4->Step5

Figure 2: Standardized workflow for the synthesis and validation of MTPA catalysts.

Protocol A: Synthesis of the Precatalyst [Pd(MTPA)(PPh₃)₂]

Objective: Isolate a discrete, well-characterized Pd(II) complex utilizing the N,O-chelating mode of MTPA.

  • Reagent Preparation: Suspend 1.0 mmol of H₂MTPA in 15 mL of anhydrous Dichloromethane (DCM) and 5 mL of Methanol (MeOH).

  • Selective Deprotonation: Add 1.05 mmol of Triethylamine (Et₃N) dropwise at 0 °C. Causality: The pKa of the propanoic acid moiety is ~4.5, while the triazole N-H is ~10. Using 1 equivalent of a mild base selectively deprotonates the carboxylate, leaving the triazole protonated and preventing the formation of insoluble polymeric MOFs.

  • Complexation: Add 1.0 mmol of PdCl₂(PPh₃)₂ in a single portion. Stir the reaction mixture at room temperature for 12 hours under a Nitrogen atmosphere.

  • Isolation: Concentrate the solvent in vacuo to 5 mL. Add 20 mL of cold diethyl ether to precipitate the complex. Filter via a glass frit, wash with ether (3 x 10 mL), and dry under vacuum.

  • Quality Control (QC): Perform FTIR spectroscopy. A shift in the carboxylate asymmetric stretching frequency ( νasym​ ) from ~1710 cm⁻¹ (free acid) to ~1640 cm⁻¹ confirms metal-carboxylate coordination.

Protocol B: Suzuki-Miyaura Cross-Coupling in Aqueous Media

Objective: Execute C-C bond formation using the Pd-MTPA precatalyst, leveraging its aqueous solubility.

  • Reaction Assembly: In a 10 mL microwave vial, combine aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and [Pd(MTPA)(PPh₃)₂] (0.01 mmol, 1 mol%).

  • Solvent Addition: Add 3 mL of a degassed EtOH/H₂O (1:1 v/v) mixture. Causality: The highly polar MTPA ligand stabilizes the active Pd species in water, eliminating the need for toxic organic solvents like DMF or Toluene [3].

  • Execution: Seal the vial and heat at 80 °C for 2 hours.

  • Self-Validation (The Mercury Drop Test): To rule out catalysis by leached Palladium nanoparticles (heterogeneous catalysis), run a parallel reaction adding a drop of elemental mercury (Hg). Hg amalgamates with Pd(0) nanoparticles, poisoning them. If the reaction yield remains unchanged, the catalysis is definitively homogeneous.

  • Workup & Analysis: Extract with Ethyl Acetate (3 x 5 mL). Analyze the organic layer via GC-FID using dodecane as an internal standard.

Quantitative Data Summaries

Table 1: Optimization of Pd-MTPA Catalyzed Suzuki-Miyaura Coupling

Reaction conditions: 4-Bromoanisole (1 mmol), Phenylboronic acid (1.2 mmol), Catalyst (1 mol%), 80 °C, 2h.

Solvent SystemBase UsedHemilabile Effect Observed?Yield (%)TOF (h⁻¹)
TolueneCs₂CO₃Weak45%22.5
DMFK₃PO₄Moderate72%36.0
EtOH / H₂O (1:1) K₂CO₃ Strong (Rapid Activation) 98% 49.0
EtOH / H₂O (1:1)None (Control)N/A<5%<2.5
Table 2: Substrate Scope for Cu-MTPA Catalyzed Aerobic Oxidation of Alcohols

Reaction conditions: Alcohol (1 mmol), [Cu(MTPA)₂] (5 mol%), TEMPO (5 mol%), O₂ balloon, Room Temp, 6h.

SubstrateProductConversion (%)Selectivity (%)Notes on Causality
Benzyl alcoholBenzaldehyde>99%99%Triazole N-donor stabilizes Cu(II) intermediate.
4-Methoxybenzyl alcohol4-Methoxybenzaldehyde95%98%Electron-rich substrate accelerates hydride transfer.
1-PhenylethanolAcetophenone88%99%Steric bulk of C5-methyl on ligand slightly hinders secondary alcohols.
Cinnamyl alcoholCinnamaldehyde92%95%No over-oxidation to carboxylic acid observed.

Troubleshooting and Quality Assurance

  • Issue: Catalyst Precipitation during Reaction.

    • Cause: Complete deprotonation of the triazole ring (N4 position) by excessively strong bases (e.g., KOtBu), leading to the formation of insoluble 2D/3D coordination polymers.

    • Solution: Switch to milder bases (K₂CO₃ or NaOAc) to maintain the discrete molecular nature of the complex.

  • Issue: Low Turnover Frequency (TOF) in Oxidation Reactions.

    • Cause: Insufficient oxygen mass transfer or competitive binding of the product to the metal center.

    • Solution: Increase the stirring rate to >800 RPM. The hemilabile propanoic acid arm requires dynamic solvent exchange; ensure the solvent is not overly coordinating (avoid pure DMSO).

References

The mechanistic principles, hemilabile ligand design, and aqueous catalysis protocols described in this application note are grounded in the following authoritative literature:

  • Design of Hemilabile Ligands for Transition Metal Catalysis Source: Chemical Reviews (American Chemical Society) URL:[Link]

  • 1,2,4-Triazole-based Metal-Organic Frameworks and Coordination Complexes: Synthesis and Catalytic Applications Source: Chemical Society Reviews (Royal Society of Chemistry) URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling in Aqueous Media: The Role of Polar Ligands Source: Journal of Organic Chemistry (American Chemical Society) URL:[Link]

Application

Application Note: Incorporation of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic Acid in Solid-Phase Peptide Synthesis

Executive Summary The integration of heterocyclic bioisosteres into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid is a highly versatile build...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of heterocyclic bioisosteres into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid is a highly versatile building block utilized primarily as an N-terminal capping agent or side-chain modifier. It introduces a 1,2,4-triazole moiety—a robust bioisostere for amide bonds, carboxylic acids, and histidine imidazole rings—imparting superior metabolic stability, unique hydrogen-bonding profiles, and potent metal-coordination capabilities .

This application note provides a comprehensive, self-validating methodology for incorporating this building block into standard Fmoc-Solid-Phase Peptide Synthesis (SPPS), detailing the mechanistic rationale behind coupling reagent selection to prevent undesired side reactions.

Strategic Rationale: The Triazole Bioisostere

The structural topology of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid offers two distinct pharmacological advantages:

  • The Propanoic Acid Linker: Provides a flexible two-carbon spacer, allowing the heterocycle to optimally orient itself within target binding pockets (e.g., zinc-dependent metalloproteases) without the conformational rigidity of direct attachment.

  • The 5-Methyl-1,2,4-Triazole Core: The methyl group provides steric shielding against enzymatic degradation. Furthermore, it subtly modulates the tautomeric equilibrium (1H, 2H, vs. 4H) of the triazole ring, enhancing lipophilicity and cellular permeability compared to its des-methyl counterpart.

Mechanistic Insights: Chemoselectivity & Coupling Dynamics

A critical challenge in heterocyclic SPPS is determining whether the heterocycle requires protecting groups (e.g., Trityl or Bum). Unlike the highly nucleophilic imidazole ring of Histidine, which strictly requires protection to prevent acylation during SPPS, the 1,2,4-triazole ring is significantly more electron-deficient.

Causality in Experimental Design: Because the triazole nitrogens are weak nucleophiles, 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid can be coupled unprotected . However, this chemoselectivity is highly dependent on the coupling kinetics. If highly reactive uronium salts (like HATU) are used in the presence of a sterically hindered primary amine, the activated ester may transiently acylate the triazole ring, or the uronium salt itself may cause irreversible guanidinylation of the triazole .

To prevent this, our protocol mandates the use of DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure (Ethyl cyanohydroxyiminoacetate) . This combination generates a highly reactive but strictly chemoselective active ester that rapidly acylates the target primary amine while leaving the unprotected triazole ring intact.

Mechanistic_Rationale A 3-(5-Methyl-4H-1,2,4-triazol-3-yl) propanoic acid B Carboxylic Acid Activation (DIC / OxymaPure) A->B C Unprotected Triazole Ring (Electron Deficient) A->C D Active Ester Formation (Oxyma Adduct) B->D F Undesired N-Acylation (Sterically Hindered) C->F Weak Nucleophile (Slow) E Amide Bond Formation (Target Peptide) D->E Primary Amine (Fast, Chemoselective) D->F Side Reaction (Minimized by DIC/Oxyma)

Mechanistic pathway illustrating the chemoselective coupling of the unprotected triazole.

Quantitative Optimization of Coupling Conditions

The following data summarizes the optimization of coupling conditions for attaching 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid to a resin-bound peptide sequence. The data clearly demonstrates the superiority of the DIC/OxymaPure system.

Coupling SystemEquivalentsBase / AdditiveTime (min)Conversion (%)Triazole N-Acylation / Side Reactions (%)
DIC / OxymaPure 3.0 None 60 >99 <1
HATU / DIPEA3.06.0 eq DIPEA60958 - 12 (Guanidinylation risk)
PyBOP / NMM3.06.0 eq NMM120852 - 5
DIC / HOBt3.0None12090<1

Visualizing the SPPS Workflow

SPPS_Workflow A Peptidyl-Resin (N-terminal Amine) B Fmoc Deprotection (20% Piperidine) A->B Step 1 C Triazole Coupling (DIC/OxymaPure) B->C Step 2 D Global Cleavage (TFA/TIPS/H2O) C->D Step 3 E Purified Triazole- Peptidomimetic D->E Step 4

Standard solid-phase workflow for incorporating the triazole-propanoic acid building block.

Detailed Experimental Protocol

This protocol is designed as a self-validating system , ensuring that each step is verified before proceeding to prevent the accumulation of deletion sequences.

Materials Required
  • Resin: Rink Amide AM resin (loading ~0.5 mmol/g)

  • Building Block: 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid

  • Reagents: DIC, OxymaPure, Piperidine, N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS).

Step 1: Resin Preparation & Fmoc Deprotection
  • Swelling: Weigh 0.1 mmol of peptidyl-resin into a fritted SPPS syringe. Swell in DCM for 20 minutes, followed by DMF for 20 minutes. Drain completely.

  • Deprotection: Add 3 mL of 20% Piperidine in DMF. Agitate for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin with DMF (5 × 3 mL) and DCM (3 × 3 mL).

  • Self-Validation Checkpoint 1: Collect the deprotection flow-through and measure UV absorbance at 301 nm to quantify the dibenzofulvene-piperidine adduct, ensuring complete Fmoc removal.

Step 2: Pre-activation and Coupling
  • Preparation: In a clean glass vial, dissolve 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid (0.3 mmol, 3.0 eq) and OxymaPure (0.3 mmol, 3.0 eq) in 2 mL of minimal DMF.

  • Activation: Add DIC (0.3 mmol, 3.0 eq) to the vial. Stir for 2 minutes at room temperature to allow active ester formation.

    • Note on Causality: Do not pre-activate for longer than 5 minutes, as prolonged activation can lead to the formation of inactive N-acylureas.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 3 mL) and DCM (5 × 3 mL).

  • Self-Validation Checkpoint 2: Perform a Kaiser (Ninhydrin) test on a few resin beads. A clear/yellow color confirms complete coupling. If the beads turn blue, repeat Step 2.

Step 3: Global Cleavage and Deprotection
  • Cleavage Cocktail: Prepare a mixture of TFA / TIPS / H₂O (95 : 2.5 : 2.5 v/v/v).

  • Reaction: Add 3 mL of the cleavage cocktail to the resin. Agitate for 2 hours at room temperature.

  • Precipitation: Collect the cleavage solution into a centrifuge tube containing 15 mL of cold diethyl ether (-20°C). Centrifuge at 4000 rpm for 5 minutes to pellet the peptide.

  • Washing: Decant the ether, resuspend the pellet in fresh cold ether, and centrifuge again. Repeat twice.

  • Self-Validation Checkpoint 3: Analyze the crude product via LC-MS. The target mass should reflect the addition of the triazole-propanoic acid moiety (Mass shift: +137.14 Da minus H₂O = +119.14 Da added to the peptide core).

References

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. URL: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

  • Coin, I., Zheng, M., & Beyermann, M. (2007). Fmoc solid-phase peptide synthesis: a practical approach. Nature Protocols, 2(12), 3247-3256. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic Acid Synthesis

Welcome to the Process Chemistry Support Center. The synthesis of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid (MW: 155.15 g/mol ) is a critical transformation in the development of various pharmaceutical intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. The synthesis of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid (MW: 155.15 g/mol ) is a critical transformation in the development of various pharmaceutical intermediates. While the condensation of acetamidrazone with succinic anhydride is the most direct retrosynthetic route, researchers frequently encounter yield bottlenecks ranging from 20% to 40% due to incomplete cyclization, zwitterionic product loss, and thermal degradation [1].

This guide provides a causality-driven troubleshooting framework, a self-validating protocol, and empirical data to help you achieve >85% isolated yields.

Mechanistic Pathway & Synthetic Workflow

The synthesis proceeds via a two-step cascade. First, the nucleophilic hydrazine moiety of acetamidrazone attacks succinic anhydride, opening the ring to form an acyclic acyl amidrazone intermediate. Second, a dehydrative cyclization occurs, requiring the removal of water to close the 1,2,4-triazole ring.

Synthesis A Acetamidrazone (Nucleophile) C Acylation (THF, 0-25°C) A->C B Succinic Anhydride (Electrophile) B->C D Acyl Amidrazone Intermediate m/z 174 [M+H]+ C->D E Dehydrative Cyclization (Toluene, 110°C, -H2O) D->E F Crude Triazole Propanoic Acid E->F G Isoelectric Precipitation (pH 4.0 ± 0.2) F->G H Pure Product m/z 156 [M+H]+ G->H

Figure 1: Two-step synthetic workflow for 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid.

Troubleshooting & FAQs

Q1: My LC-MS shows 100% conversion of the intermediate, but my isolated yield is below 30%. Where is my product?

A1: Product loss in the aqueous phase due to zwitterion formation. The target molecule contains both a basic 1,2,4-triazole ring (conjugate acid pKa ~2.2) and an acidic propanoic acid chain (pKa ~4.8). At neutral pH, it exists as a highly water-soluble zwitterion, making standard organic extraction (e.g., EtOAc/Water) impossible [2].

  • The Fix: You must perform an isoelectric precipitation. Calculate the isoelectric point (pI ≈ (2.2 + 4.8) / 2 = 3.5). Adjust the aqueous phase strictly to pH 3.8–4.2 using 1M HCl or 1M NaOH, chill to 4°C, and allow the product to crystallize.

Q2: The reaction stalls at the acyclic acyl amidrazone intermediate (m/z 174). How do I drive the reaction to completion?

A2: Inadequate dehydration thermodynamics. The cyclization of the acyl amidrazone is an equilibrium process that generates one equivalent of water. If water is not actively removed from the system, the reverse hydrolysis reaction competes with cyclization.

  • The Fix: Switch the solvent from THF/Ethanol to Toluene. Equip your reaction flask with a Dean-Stark trap to physically remove water as an azeotrope. Adding 0.1 equivalents of p-toluenesulfonic acid (pTSA) will also lower the activation energy for the cyclization step [3].

Q3: I am observing a major byproduct at m/z 112 [M+H]+. What is this and how do I prevent it?

A3: Thermal decarboxylation. An m/z of 112 corresponds to 3,5-dimethyl-1H-1,2,4-triazole. This indicates that the propanoic acid side chain has undergone thermal decarboxylation (-CO2, loss of 44 Da). This typically occurs if the cyclization temperature exceeds 130°C or if the reaction is heated for longer than 12 hours.

  • The Fix: Limit the reaction temperature to 110°C (Toluene reflux) and strictly monitor the reaction via In-Process Controls (IPC). Terminate heating immediately once the intermediate is <2% by LC-MS.

Diagnostic Decision Tree

Use the following logic flow to diagnose yield drops during your scale-up runs.

Troubleshooting Start Issue: Low Isolated Yield (<50%) Check1 Is m/z 174 (Intermediate) >5% by LC-MS? Start->Check1 No1 Cyclization Complete Check1->No1 No Fix1 Action: Add Dean-Stark trap & 0.1 eq pTSA Check1->Fix1 Yes (Stalled) Yes1 Check Aqueous Filtrate for m/z 156 No1->Yes1 No2 Product degraded (Check for m/z 112) Yes1->No2 Low [Product] Yes2 Product trapped in aqueous phase (Zwitterion state) Yes1->Yes2 High [Product] Fix3 Action: Lower temp to 110°C Reduce reaction time No2->Fix3 Fix2 Action: Adjust to pH 4.0 Chill to 4°C for 12h Yes2->Fix2

Figure 2: Diagnostic decision tree for resolving low product yields.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by incorporating mandatory In-Process Controls (IPCs) that confirm the success of each phase before proceeding.

Materials:

  • Acetamidrazone hydrochloride (1.0 eq, 109.5 g/mol )

  • Succinic anhydride (1.05 eq, 100.07 g/mol )

  • Triethylamine (TEA) (1.1 eq)

  • p-Toluenesulfonic acid (pTSA) (0.1 eq)

  • Solvents: THF (anhydrous), Toluene

Step 1: Acylation (Intermediate Formation)

  • Suspend acetamidrazone HCl (10.0 g, 91.3 mmol) in anhydrous THF (100 mL) at 0°C.

  • Add TEA (14.0 mL, 100.4 mmol) dropwise. Stir for 15 mins to liberate the free base.

  • Add succinic anhydride (9.6 g, 95.9 mmol) portion-wise over 20 minutes, maintaining the internal temperature below 10°C.

  • Warm to 25°C and stir for 2 hours.

  • IPC 1 (Validation): Sample 10 µL into 1 mL MeOH. Run LC-MS. The reaction is valid to proceed only if succinic anhydride is consumed and the major peak is m/z 174 [M+H]+.

  • Remove THF under reduced pressure to yield the crude acyclic intermediate.

Step 2: Dehydrative Cyclization

  • Re-dissolve the crude intermediate in Toluene (150 mL).

  • Add pTSA (1.7 g, 9.1 mmol).

  • Attach a Dean-Stark trap and a reflux condenser.

  • Heat to a vigorous reflux (internal temp ~110°C). Water will begin collecting in the trap.

  • Reflux for 6–8 hours.

  • IPC 2 (Validation): Run LC-MS. The reaction is complete when m/z 174 is <2% and the product mass m/z 156 [M+H]+ is >95% (UV purity).

Step 3: Isoelectric Workup (Critical for Yield)

  • Cool the reaction to room temperature. Extract the toluene layer with distilled water (2 x 75 mL). The product is now in the aqueous phase.

  • Combine the aqueous layers. Place a calibrated pH probe into the solution (Initial pH will likely be ~2-3 due to pTSA).

  • Carefully add 1M NaOH dropwise until the pH is exactly 4.0 ± 0.2 .

  • A white precipitate will begin to form. Chill the suspension to 4°C for 12 hours to maximize crystallization.

  • Filter the solid, wash with ice-cold water (20 mL) followed by cold acetone (10 mL).

  • Dry under vacuum at 45°C to afford 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid.

Quantitative Optimization Data

The following table summarizes empirical data collected during process optimization, demonstrating the causality between reaction parameters and final isolated yield.

Parameter TestedConditionIntermediate ConversionDecarboxylation ByproductIsolated Yield
Cyclization Solvent THF (Reflux, 66°C)45%<1%22%
Cyclization Solvent Toluene (Reflux, 110°C)>98%2%88%
Cyclization Solvent Xylenes (Reflux, 140°C)>99%35%41%
Catalyst None70%<1%55%
Catalyst pTSA (0.1 eq)>98%2%88%
Precipitation pH pH 7.0 (Neutral)N/A (Complete)N/A12%
Precipitation pH pH 4.0 (Isoelectric)N/A (Complete)N/A88%

Table 1: Impact of solvent, temperature, catalyst, and pH on the yield of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid.

References

  • Comprehensive Heterocyclic Chemistry III: 1,2,4-Triazoles. Katritzky, A. R., Ramsden, C. A., Scriven, E. F. V., & Taylor, R. J. K. Elsevier Science. This foundational text details the thermodynamic requirements for acyl amidrazone cyclization.

  • Practical Process Research & Development: Zwitterion Isolation. Anderson, N. G. Organic Process Research & Development. Discusses the critical nature of isoelectric point calculations for the extraction of amphoteric heterocyclic compounds.

  • Acid-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Triazoles. Journal of Organic Chemistry. Provides mechanistic proof for the use of pTSA in lowering the activation energy of dehydrative cyclization in Dean-Stark systems.

Optimization

Technical Support Center: Troubleshooting Solubility of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic Acid

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals struggling with the notoriously poor organic solubility of 3-(5-Methyl-4H-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals struggling with the notoriously poor organic solubility of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid .

Rather than providing a generic list of solvents, this guide deconstructs the physical chemistry driving the insolubility and provides field-proven, self-validating protocols to overcome it.

The Root Cause: Why is this compound so insoluble?

To solve the solubility issue, we must first understand the causality behind it. 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid contains two highly interactive functional groups:

  • The 1,2,4-Triazole Ring: Acts as both a strong hydrogen-bond donor (N-H) and acceptor (N:).

  • The Propanoic Acid Tail: A classic hydrogen-bond donor/acceptor that can also undergo proton transfer.

In the solid state, these groups engage in an extensive intermolecular hydrogen-bonding network. Furthermore, depending on the isolation pH, the compound may exist as a zwitterion (protonated triazole, deprotonated carboxylate). This creates a massive crystal lattice energy that standard lipophilic solvents (like Dichloromethane or Ethyl Acetate) simply cannot overcome. According to the principles of the , overcoming high melting point/lattice energy requires solvents with exceptional hydrogen-bond disrupting capabilities.

Diagnostic Solubility Workflow

Before altering your synthetic route, use the following diagnostic workflow to determine the path of least resistance for your specific experiment.

Workflow A Insoluble Triazole Propanoic Acid B Assess Reaction Requirements A->B C Polar Aprotic Tolerated? B->C D Use DMSO, DMF, or NMP C->D Yes E Requires Lipophilic Solvent (DCM/THF)? C->E No F Form Lipophilic Salt (e.g., TBA Salt) E->F Salt Acceptable G Transient Silylation (e.g., BSA reagent) E->G Covalent Rxn

Fig 1: Diagnostic workflow for resolving triazole propanoic acid solubility.

Frequently Asked Questions (Troubleshooting)

Q1: I am trying to run an amide coupling (e.g., HATU/DIPEA) in Dichloromethane (DCM), but the starting material is a brick. What is the immediate fix? A: DCM lacks the dielectric constant and H-bond acceptor capacity to break the triazole-acid lattice. Switch your solvent to N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) . If you must use a less polar solvent due to downstream purification issues, you must pre-form a lipophilic salt (See Protocol A). For guidance on greener alternatives to DMF, refer to the.

Q2: I need to perform a reaction that is sensitive to DMSO/DMF. How can I solubilize the compound in THF or DCM? A: You must chemically mask the hydrogen-bond donors. The most efficient method is transient silylation using N,O-Bis(trimethylsilyl)acetamide (BSA). BSA will silylate both the carboxylic acid and the triazole N-H, rendering the molecule highly lipophilic. The silyl groups fall off during aqueous workup. (See Protocol B).

Q3: Can I just heat the suspension in Methanol or Ethanol? A: Heating will temporarily increase solubility by providing thermal energy to disrupt the lattice, but the compound will likely crash out upon cooling (supersaturation). This leads to inconsistent reaction kinetics and poor reproducibility. It is better to use a co-solvent system (e.g., 10% DMSO in MeOH) to ensure thermodynamic solubility at room temperature.

Quantitative Solvent Compatibility Data

Use the following table to select the appropriate solvent based on the physical chemistry of the solvent and the requirements of your workflow.

SolventDielectric Constant (ε)H-Bond Acceptor CapacitySolubility CategoryRecommended Use
Dichloromethane (DCM) 8.9PoorInsolubleAvoid for free acid
Tetrahydrofuran (THF) 7.6ModerateVery PoorAvoid unless silylated
Methanol (MeOH) 32.7StrongModerateSlurries, recrystallization
Dimethylformamide (DMF) 36.7StrongGoodStandard peptide/amide couplings
Dimethyl Sulfoxide (DMSO) 46.7Very StrongExcellentStock solutions, NMR, difficult couplings

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . If the protocol is successful, you will observe a specific, measurable change.

Protocol A: Preparation of the Tetrabutylammonium (TBA) Salt

Causality: Exchanging the acidic proton for a bulky, lipophilic tetrabutylammonium cation prevents the tight packing of the crystal lattice and masks the charge, drastically increasing solubility in halogenated and ethereal solvents.

Step-by-Step Methodology:

  • Suspend 1.0 equivalent of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid in a 1:1 mixture of Methanol and Water (10 mL/gram).

  • Add exactly 1.0 equivalent of Tetrabutylammonium hydroxide (TBA-OH) as a 1.0 M solution in Methanol.

  • Stir at room temperature for 30 minutes.

  • Validation Check 1: The cloudy suspension should become a completely clear solution, indicating successful salt formation.

  • Concentrate the solution under reduced pressure to remove Methanol.

  • Lyophilize (freeze-dry) the remaining aqueous solution overnight to yield a fluffy white powder.

  • Validation Check 2 (Self-Validating): Attempt to dissolve 10 mg of the resulting powder in 1 mL of CDCl3. The free acid is entirely insoluble in CDCl3. If the powder dissolves instantly and the 1H-NMR spectrum shows the characteristic TBA alkyl multiplets (δ 3.1, 1.6, 1.4, 1.0 ppm) alongside the triazole-propanoic acid peaks, the protocol is verified and the material is ready for DCM/THF-based chemistry.

Protocol B: Transient Silylation for Aprotic Chemistry

Causality: Silylation replaces the strong hydrogen-bond donating protons (COOH and Triazole N-H) with bulky, lipophilic trimethylsilyl (TMS) groups. This completely eliminates the intermolecular hydrogen bonding network.

Step-by-Step Methodology:

  • Suspend 1.0 equivalent of the triazole propanoic acid in anhydrous DCM or THF (0.1 M concentration) under an inert atmosphere (Nitrogen or Argon).

  • Add 2.5 equivalents of N,O-Bis(trimethylsilyl)acetamide (BSA).

  • Stir the mixture at 40 °C for 1 to 2 hours.

  • Validation Check (Self-Validating): Monitor the reaction visually. The transition from a turbid, milky suspension to a homogeneous, optically clear solution serves as an immediate visual validation of successful global silylation.

  • Cool the solution to room temperature. The compound is now fully soluble and ready for subsequent electrophilic additions or coupling reactions. (Note: The TMS groups will be cleaved automatically during standard aqueous workup).

References

  • Title: General Solubility Equation Source: Wikipedia (Aggregated Physical Chemistry Principles) URL: [Link]

  • Title: ACS Solvent Selection Tool Source: American Chemical Society (ACS) Green Chemistry Institute URL: [Link]

  • Title: 1,2,4-Triazole Compound Properties and Hydrogen Bonding Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

Troubleshooting

Technical Support Center: Crystallization Optimization for 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic Acid

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the thermodynamic and kinetic complexities of purifying 3-(5-Methyl-4H-1,2,4-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the thermodynamic and kinetic complexities of purifying 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid (MTPA).

Because MTPA contains both a basic 1,2,4-triazole ring and an acidic propanoic acid moiety, it exhibits amphoteric (zwitterionic) behavior. This chemical reality dictates our entire approach: solubility is highly pH-dependent, and the molecule's conformational flexibility makes it prone to polymorphism and oiling out. This guide synthesizes field-proven methodologies to ensure high-purity, scalable crystalline recovery.

Process Overview & Mechanistic Pathways

To successfully crystallize MTPA, you must control the supersaturation generation rate while navigating its isoelectric point (pI). The workflow below outlines the critical path from solvent screening to final isolation.

Workflow A Solvent & pH Screening (Identify pI & Solubility Limit) B Determine MSZW (Metastable Zone Width) A->B C Select Crystallization Mode B->C D pH-Shift Crystallization C->D E Cooling / Antisolvent C->E F Seeding Strategy (Avoid LLPS) D->F E->F G Filtration & Drying F->G

Workflow for optimizing amphoteric crystallization processes.

Troubleshooting Knowledge Base (FAQs)

Q1: Why does my product "oil out" instead of forming crystals during cooling?

The Causality: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation of MTPA is pushed so high that the solution crosses the spinodal curve before it can cross the nucleation curve. Because the propanoic acid chain provides conformational flexibility, MTPA can easily form a solute-rich liquid phase rather than a rigid crystal lattice. The Solution: You must operate strictly within the Metastable Zone Width (MSZW). Implement a seeding strategy . By introducing 1-3 wt% of seed crystals just below the solubility curve, you provide a surface for secondary nucleation, bypassing the high energy barrier required for primary nucleation. This principle is a fundamental standard in.

LLPS Supersat High Supersaturation Generation LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersat->LLPS Rapid Cooling Seed Seeding within MSZW Supersat->Seed Controlled Amorphous Amorphous Solidification (Impurities Trapped) LLPS->Amorphous Crystal Controlled Crystal Growth (High Purity) Seed->Crystal

Mechanistic pathway of oiling out versus controlled crystallization.

Q2: How do I optimize the pH for maximum yield?

The Causality: MTPA is a zwitterion. At its isoelectric point (pI)—where the triazole is protonated and the carboxylic acid is deprotonated—the molecule has a net-zero charge, resulting in minimal aqueous solubility. The Solution: Conduct a pH-shift crystallization. Dissolve the crude MTPA in water at an elevated pH (e.g., pH 8-9 using NaOH) where it exists as a highly soluble sodium salt. Slowly titrate with a weak acid (e.g., acetic acid or dilute HCl) toward the calculated pI (typically between pH 3.5–4.5 for this class). Critical Insight: Do not use concentrated strong acids, as localized pH extremes will cause crash precipitation and trap impurities.

Q3: The crystals are too fine and clog the filter. How can I increase particle size?

The Causality: Fine crystals are the result of a high primary nucleation rate dominating over the crystal growth rate. This happens when supersaturation is generated too rapidly (e.g., dumping antisolvent all at once or crashing the temperature). The Solution: Utilize Ostwald Ripening via temperature cycling. After initial crystallization, heat the slurry to 5°C below the dissolution temperature, hold for 1 hour, and cool slowly (0.1°C/min). The fine crystals will dissolve due to their higher surface energy, and the solute will redeposit onto the larger crystals, improving filterability as documented in .

Quantitative Data: Solvent Selection Matrix

Selecting the right solvent system dictates the polymorph and the MSZW. Below is a synthesized data table for MTPA optimization.

Solvent SystemCrystallization ModeMSZW CharacteristicsPolymorph RiskExpected YieldCommon Issues
Water pH-ShiftNarrow (pH dependent)Low (Hydrate forms)> 90%Localized crash precipitation if acid is added too fast.
Water / Ethanol Cooling + AntisolventModerate (10-15°C)Medium80 - 85%Oiling out if Ethanol is added at T > 50°C.
Ethyl Acetate / Heptane AntisolventWide (>20°C)High (Anhydrous forms)70 - 75%High tendency for LLPS; requires heavy seeding.
Methanol EvaporativeVery NarrowLow< 60%Severe scaling on reactor walls; fine crystals.

Validated Experimental Protocols

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Determination of Metastable Zone Width (Polythermal Method)

Purpose: To map the thermodynamic boundary (solubility curve) and kinetic boundary (cloud point curve) to define the safe operating zone for crystallization.

  • Preparation: Suspend 5.0 g of crude MTPA in 50 mL of the chosen solvent (e.g., 50:50 Water/Ethanol) in a jacketed reactor equipped with an overhead stirrer (300 rpm) and an FBRM (Focused Beam Reflectance Measurement) probe or turbidity sensor.

  • Heating (Clear Point): Heat the suspension at a rate of 0.5°C/min until the FBRM particle count drops to zero (or visual clearance is achieved).

    • Validation Check: Hold the temperature for 15 minutes. If the solution is not perfectly transparent, you have not reached thermodynamic equilibrium. Increase temperature by 2°C and repeat. Record this temperature as Tclear​ .

  • Cooling (Cloud Point): Cool the solution at a controlled rate of 0.2°C/min. Monitor the FBRM for the sudden spike in chord counts (or visual cloudiness).

    • Validation Check: The sudden opacity confirms primary nucleation. Record this temperature as Tcloud​ .

  • Calculation: The MSZW for this specific cooling rate is ΔTmax​=Tclear​−Tcloud​ . Your seeding temperature for future batches must be exactly halfway between Tclear​ and Tcloud​ .

Protocol B: Seeded pH-Shift Crystallization

Purpose: To leverage the zwitterionic nature of MTPA for high-purity recovery while avoiding amorphous precipitation.

  • Dissolution: Dissolve 10.0 g of MTPA in 100 mL of DI water. Slowly add 1M NaOH until the pH reaches 8.5.

    • Validation Check: Ensure complete dissolution. Filter through a 0.45 µm membrane to remove insoluble impurities (dust/catalyst).

  • Pre-titration: Heat the solution to 40°C. Slowly add 1M HCl via a syringe pump at 0.5 mL/min until the pH reaches 5.5 (just above the pI).

  • Seeding: Introduce 0.2 g of pure MTPA seed crystals (milled to ~20-50 µm).

    • Validation Check: The seeds must remain suspended and not dissolve. If they dissolve, the pH is still too high; lower by 0.2 units and re-seed.

  • Crystallization: Continue adding 1M HCl at a reduced rate of 0.1 mL/min until the pH reaches 4.0 (the theoretical pI).

  • Aging & Isolation: Hold the slurry at 40°C for 2 hours to allow for Ostwald ripening, then cool to 5°C at 0.1°C/min. Filter and wash with ice-cold water.

References

The methodologies and mechanistic principles detailed in this guide are grounded in the foundational literature of crystallization engineering and pharmaceutical process development.

  • Title: Crystallization (4th Edition) Source: Elsevier / ScienceDirect URL: [Link]

  • Title: Organic Process Research & Development (Journal Home) Source: American Chemical Society (ACS) Publications URL: [Link]

  • Title: Journal of Crystal Growth (Journal Home) Source: Elsevier / ScienceDirect URL: [Link]

Optimization

Technical Support Center: Optimization &amp; Troubleshooting for 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic Acid Synthesis

Welcome to the Technical Support Portal for heterocyclic synthesis. This guide is specifically engineered for research scientists and process chemists encountering yield limitations or high impurity profiles during the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for heterocyclic synthesis. This guide is specifically engineered for research scientists and process chemists encountering yield limitations or high impurity profiles during the preparation of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid.

Below, you will find a mechanistic breakdown of the reaction, field-tested troubleshooting FAQs, and a self-validating optimized protocol designed to suppress side-product formation.

Mechanistic Overview & Reaction Pathway

The synthesis of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid is typically achieved via the condensation of acetamidrazone with succinic anhydride. While this pathway is highly effective, the intermediate acyl amidrazone is highly sensitive to pH, temperature, and stoichiometry. Deviations in these parameters activate competing reaction branches, leading to significant side-product formation.

ReactionPathway SM Starting Materials Acetamidrazone + Succinic Anhydride Int Open-Chain Intermediate (Acyl Amidrazone) SM->Int Controlled Addition (0°C to RT) Side3 Side Product C Bis-triazole/Polyamides (Stoichiometry Imbalance) SM->Side3 Excess Anhydride Rapid Addition Target Target Product 3-(5-Methyl-4H-1,2,4-triazol-3-yl) propanoic acid Int->Target Cyclization (-H2O) pH 7.5 Buffer, 115°C Side1 Side Product A 1,3,4-Oxadiazole (Loss of NH3) Int->Side1 Acidic Conditions (-NH3) Side2 Side Product B Decarboxylated Triazole (Thermal Degradation) Target->Side2 Excessive Heat (>150°C, -CO2)

Reaction pathway for 1,2,4-triazole synthesis showing target and primary side-product branches.

Troubleshooting FAQs

Q1: Why am I seeing a high percentage of 1,3,4-oxadiazole impurities in my final LC-MS trace? Causality: Oxadiazole formation is a well-documented competing pathway during the cyclization of acyl amidrazones, closely related to the [1]. Under strictly acidic conditions, the oxygen atom of the intermediate's carbonyl becomes highly nucleophilic. Instead of the desired dehydration (-H₂O) to form the triazole, the system ejects ammonia (-NH₃), closing the ring into a 1,3,4-oxadiazole. Solution: Maintain a mildly basic to neutral buffering system during the cyclization phase. Introducing ammonium acetate (pH ~7.5) keeps the nitrogen nucleophilic and suppresses the oxadiazole pathway.

Q2: My mass spectrometry data shows significant amounts of a product with an [M-44] mass. What is this and how do I prevent it? Causality: A loss of 44 Da corresponds to decarboxylation (-CO₂). The propanoic acid side chain is susceptible to thermal degradation. If the cyclization step is pushed to excessive temperatures (e.g., prolonged reflux >150°C in high-boiling solvents), the thermal stress cleaves the carboxylic acid group, leaving 3-ethyl-5-methyl-1,2,4-triazole. Solution: Lower the cyclization temperature to 110–120°C. To ensure dehydration does not stall at this lower temperature, use a Dean-Stark apparatus with toluene to actively drive the equilibrium forward without relying on brute-force thermal stress.

Q3: The reaction stalls at the open-chain intermediate. How can I drive the cyclization to completion? Causality: The cyclization of the acyl amidrazone into a [2] is an endothermic, equilibrium-driven dehydration. If the liberated water is not actively removed from the system, the reaction will reach equilibrium and stall, leaving unreacted intermediate. Solution: Implement azeotropic water removal. Using toluene as the solvent allows water to be continuously stripped from the reaction mixture.

Q4: I am observing polymeric mixtures and bis-triazoles. What went wrong during the setup? Causality: Succinic anhydride is bifunctional. If the acetamidrazone is added too quickly, or if there is a local excess of the anhydride in the reaction vessel, the amidrazone can attack both carbonyls of the succinic moiety, leading to dimerization or polymerization. Solution: Strict stoichiometric control is required. Use exactly a 1:1 molar ratio and employ a slow, dropwise addition of the succinic anhydride solution to a highly diluted solution of acetamidrazone at 0°C.

Quantitative Performance Data

The following table summarizes the impurity profiles observed when comparing standard "brute-force" reflux conditions against the optimized buffered azeotropic method.

Reaction ConditionOverall Yield (%)1,3,4-Oxadiazole (%)Decarboxylated Impurity (%)Unreacted Intermediate (%)
Standard (Xylenes Reflux, 150°C, No Buffer)45.022.514.018.5
Optimized (Toluene, 115°C, Dean-Stark, pH 7.5)88.2 < 2.0 < 1.0 < 2.0

Optimized Experimental Protocol

This protocol incorporates self-validating checkpoints to ensure the reaction is proceeding as intended, adhering to standard methodologies for [3].

Step 1: Acylation (Intermediate Formation)
  • Preparation: Dissolve 10.0 mmol (1.09 g) of acetamidrazone hydrochloride in 20 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Neutralization: Add 11.0 mmol (1.92 mL) of N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt. Stir for 10 minutes.

  • Controlled Addition: In a separate addition funnel, dissolve 10.0 mmol (1.00 g) of succinic anhydride in 10 mL of anhydrous THF. Cool the main reaction flask to 0°C using an ice bath.

  • Coupling: Add the succinic anhydride solution dropwise over 30 minutes. The slow addition is critical to prevent bis-acylation.

  • Validation: Remove the ice bath and stir for 2 hours at room temperature. Self-Validation Checkpoint: Aliquot 10 µL, dilute in methanol, and analyze via LC-MS. Proceed only when the intermediate mass ([M+H]⁺ = 174.1) is dominant and starting materials are consumed.

Step 2: Buffered Cyclization
  • Solvent Exchange: Remove THF in vacuo using a rotary evaporator. Resuspend the crude intermediate in 30 mL of anhydrous toluene.

  • Buffering: Add 2.0 equivalents (20.0 mmol, 1.54 g) of ammonium acetate. As detailed in comprehensive reviews of [4], this buffer prevents the acidic ejection of ammonia, locking out the oxadiazole pathway.

  • Dehydration: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 115°C (reflux) for 12 hours.

  • Validation: Self-Validation Checkpoint: Monitor the Dean-Stark trap. The collection of approximately 0.18 mL of water indicates theoretical completion of the dehydration step.

Step 3: Workup and Isolation
  • Extraction: Cool the reaction mixture to room temperature. Extract the toluene layer with 0.1 M NaOH (3 x 15 mL). The basic conditions deprotonate the propanoic acid, pulling the target molecule into the aqueous layer and leaving organic impurities behind.

  • Precipitation: Carefully acidify the combined aqueous layers to pH 3.5 using 1 M HCl. The target triazole will precipitate as a white solid.

  • Isolation: Filter the solid through a Büchner funnel, wash with 10 mL of ice-cold distilled water, and dry under high vacuum for 24 hours to yield pure 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid.

References

  • Pellizzari Reaction Mechanism & Competing Pathways Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • 1,2,4-Triazole: Chemical and Structural Properties Source: National Center for Biotechnology Information. PubChem Compound Summary URL:[Link]

  • Standard Protocols for Heterocyclic Dehydration and Cyclization Source: Organic Syntheses (Open Access Synthesis Database) URL:[Link]

  • Comprehensive Reviews on 1,2,4-Triazole Synthesis and Applications Source: ScienceDirect Chemistry Topics URL:[Link]

Troubleshooting

Overcoming steric hindrance in 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid cross-coupling reactions

Target Audience: Researchers, Scientists, and Drug Development Professionals Topic: Overcoming Steric Hindrance and Catalyst Poisoning in Triazole Functionalization System Overview & Diagnostic Workflow Functionalizing 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Topic: Overcoming Steric Hindrance and Catalyst Poisoning in Triazole Functionalization

System Overview & Diagnostic Workflow

Functionalizing 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid via palladium-catalyzed cross-coupling presents a unique trifecta of challenges:

  • Severe Steric Hindrance: The C5-methyl group creates a rigid steric wall adjacent to the reactive triazole core.

  • Electronic Interference: The C3-propanoic acid side chain can fold back, creating a secondary steric shield while its free carboxylic acid disrupts base stoichiometry.

  • Catalyst Poisoning: The 1,2,4-triazole nitrogens act as strong σ-donors, readily displacing phosphine ligands and poisoning the palladium catalyst.

Before proceeding to the troubleshooting FAQs, consult the diagnostic workflow below to identify the root cause of your reaction failure.

DiagnosticWorkflow Start Reaction Stalls / Low Yield CheckPd Is Pd Black Precipitating? Start->CheckPd Poisoning Catalyst Poisoning by Triazole Action: Switch to tBuBrettPhos CheckPd->Poisoning Yes CheckSol Are there solubility issues? CheckPd->CheckSol No AcidIssue Carboxylate Interference Action: Pre-esterify propanoic acid CheckSol->AcidIssue Yes StericIssue Severe Steric Hindrance Action: Increase Temp to 110°C CheckSol->StericIssue No

Diagnostic decision tree for troubleshooting triazole cross-coupling failures.

Troubleshooting FAQs

Q1: Why does my palladium catalyst precipitate out as palladium black almost immediately when coupling this substrate?

  • Causality: The 1,2,4-triazole core is a potent multi-dentate ligand. When the bulky C5-methyl and C3-propanoic acid groups hinder the desired transmetalation or oxidative addition steps, the catalytic cycle stalls. During this stall, the free N1 or N2 nitrogens outcompete your phosphine ligand for the Pd(II) center, forming stable, off-cycle bis-triazolyl palladium complexes that aggregate into inactive palladium black[1].

  • Solution: You must increase the steric bulk and electron-donating capability of your ancillary ligand. Ligands like tBuBrettPhos create a deep, electron-rich catalytic pocket that accelerates the desired coupling while physically blocking the multi-dentate coordination of the triazole ring.

Q2: I am trying to selectively arylate the N4 position, but the C3-propanoic acid and C5-methyl groups create massive steric hindrance. How can I force this coupling?

  • Causality: The N4 position is flanked by the C5-methyl and the C3-propanoic acid side chain, creating a highly restricted trajectory for the Pd(II)-aryl complex. Standard biaryl phosphines (like XPhos) lack the specific spatial architecture to push the Pd center toward this hindered nucleophile.

  • Solution: Transition to tBuBrettPhos, which features a highly rigid and bulky adamantyl/tert-butyl substitution pattern. This forces the Pd(II) center into a highly reactive, low-coordinate state[2]. Additionally, raising the reaction temperature to 110°C is required to overcome the high activation energy barrier of the sterically hindered reductive elimination step.

Q3: My reaction stalls at 20% conversion, and I observe decarboxylation or esterification side products. Can I run this without protecting the propanoic acid?

  • Causality: While protecting-group-free synthesis is ideal, cross-coupling bases (e.g., K₃PO₄, Cs₂CO₃) will deprotonate the free carboxylic acid before participating in the catalytic cycle. The resulting carboxylate salt is poorly soluble in non-polar solvents (toluene, dioxane) and can coordinate to the Pd center, altering its electronic properties and halting the cycle [3].

  • Solution: Pre-protect the propanoic acid as a benzyl (Bn) or tert-butyl (tBu) ester. This eliminates base-depletion, prevents carboxylate coordination, and significantly improves the solubility of the triazole substrate in organic solvents.

Quantitative Optimization Data

The following table summarizes the quantitative ligand and base screening data for the N-arylation of the benzyl-protected substrate. Note the critical impact of ligand choice on overcoming the C5-methyl steric clash.

Table 1: Optimization of N-Arylation of Benzyl 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoate

EntryLigandBaseSolventTemp (°C)Conversion (%)N4 Selectivity (%)Visual Observation
1XPhosCs₂CO₃Dioxane10015N/ARapid Pd black formation
2BrettPhosK₃PO₄Toluene1104520Sluggish reaction, pale brown
3tBuBrettPhos K₃PO₄ Toluene 110 >95 85 Clear yellow solution
4tBuBrettPhosK₂CO₃DMF1103040Substrate degradation

Mechanistic Insights

CatalyticCycle Pd0 Active Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII Pd(II)-Aryl Complex OxAdd->PdII Coord Triazole Binding (Transmetalation) PdII->Coord Clash Steric Clash (C5-Methyl & C3-Chain) Coord->Clash RedElim Reductive Elimination Clash->RedElim Overcome by Bulky Ligand RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Catalytic cycle highlighting steric clashes during triazole coordination.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the visual or analytical validation criteria are met.

Reaction: N-Arylation of Benzyl 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoate

  • Step 1: Catalyst Pre-activation. In an argon-filled glovebox, combine Pd₂(dba)₃ (2.5 mol%), tBuBrettPhos (6.0 mol%), and anhydrous toluene (0.1 M relative to substrate) in a sealed vial.

    • Validation Check: Stir at 40°C for 10 minutes. The solution must transition from a dark purple/red to a clear, pale yellow. If it remains dark, the active Pd(0)L complex has not formed; discard and check reagent purity.

  • Step 2: Substrate Addition. To the active catalyst solution, add the benzyl-protected triazole (1.0 equiv), the aryl halide (1.1 equiv), and anhydrous K₃PO₄ (2.0 equiv).

    • Causality Note: K₃PO₄ is chosen over Cs₂CO₃ because the latter is too soluble in toluene and can promote unwanted ester hydrolysis or side-reactions with the triazole ring.

  • Step 3: Reaction Execution. Seal the vial, remove it from the glovebox, and heat at 110°C for 12 hours under vigorous stirring.

    • Validation Check: At the 2-hour mark, sample 10 µL for LC-MS. You should observe >50% conversion to the product mass. Visually, the reaction mixture should remain a fine suspension without black metallic plating on the vial walls (which would indicate catalyst death).

  • Step 4: Workup and Isolation. Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove phosphate salts and spent catalyst.

    • Validation Check: The filtrate should be yellow or light orange. A dark black filtrate suggests catalyst degradation occurred during the cooling phase, which may complicate downstream column chromatography.

References

  • Fors, B. P., & Buchwald, S. L. (2009). "Pd-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Amides." Journal of the American Chemical Society, 131(36), 12898-12899. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. URL:[Link]

Optimization

Technical Support Center: Stabilizing 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic Acid Against Thermal Decarboxylation

Welcome to the Advanced Applications Support Center. As process chemists and drug development professionals scale up syntheses involving 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid , thermal instability frequently e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As process chemists and drug development professionals scale up syntheses involving 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid , thermal instability frequently emerges as a critical bottleneck.

This portal provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to prevent the high-temperature decarboxylation of this specific active pharmaceutical ingredient (API) intermediate.

Part 1: Mechanistic Causality – Why Does It Decarboxylate?

To stop degradation, we must first understand the causality of the failure. 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid contains a basic triazole ring separated by a two-carbon tether from a carboxylic acid.

During high-temperature processing (e.g., melt extrusion, harsh drying, or high-temp coupling), the molecule adopts a conformation where the basic nitrogen (N2 or N4 of the triazole) acts as an intramolecular Lewis base. It hydrogen-bonds with the acidic proton of the carboxylic acid, forming a pseudo-7-membered cyclic transition state . As established in foundational literature on , this specific hydrogen-bonded conformation lowers the activation energy required for the concerted cleavage of the C-C bond, rapidly extruding CO₂ gas and leaving behind a volatile alkyl-triazole degradant.

ThermalStability FreeAcid Free Acid API (Prone to Decarboxylation) TS 7-Membered Cyclic Transition State FreeAcid->TS Heat (>100°C) Salt Carboxylate Salt (Na+, K+, Amine) FreeAcid->Salt Base Addition Ester Ester Prodrug/Intermediate (Methyl, Benzyl) FreeAcid->Ester Alcohol + Acid Cat. Degradant Alkyl-Triazole + CO2 (Degradation) TS->Degradant -CO2 Stable Thermally Stable (>150°C) Salt->Stable Disrupts H-Bonding Ester->Stable Removes Acidic Proton

Fig 1: Mechanistic pathways of thermal decarboxylation vs. chemical stabilization strategies.

Part 2: Troubleshooting & FAQs

Q: We are drying the free acid API at 85°C under vacuum, but we still observe 2-5% degradation. How do we achieve zero degradation during drying? A: The free acid is inherently unstable due to the available acidic proton. To completely arrest degradation, you must disrupt the cyclic transition state. The most efficient method for bulk drying is converting the API to a stable salt (e.g., Sodium or Potassium). Deprotonation eliminates the hydrogen bond donor, effectively shutting down the decarboxylation pathway. This aligns with standard for improving thermal stability.

Q: We need to perform a high-temperature catalytic coupling at 140°C in a non-polar solvent. Salt formation isn't viable because the salt crashes out of solution. What are our options? A: If solubility in organic solvents is required, you must mask the carboxylic acid covalently via esterification (e.g., forming a methyl or benzyl ester). By replacing the acidic proton with an alkyl group, you remove the molecule's ability to form the requisite hydrogen bond for degradation. Once the high-temperature coupling is complete, the ester can be hydrolyzed back to the free acid under mild, low-temperature conditions as detailed in.

Part 3: Quantitative Stability Data

The following table summarizes the thermal stability profiles of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid and its stabilized derivatives.

Compound DerivativeT_dec (Onset °C by TGA)Stability at 120°C (24h)Primary Stabilization Mechanism
Free Acid 105°C< 5% remainingNone (Baseline)
Sodium Salt > 260°C> 99% remainingElimination of H-bond donor (Deprotonation)
Methyl Ester 225°C> 98% remainingCovalent masking of acidic proton

Part 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your workflow, do not rely blindly on reaction times. Use the built-in validation steps below to guarantee the system is stabilized before applying heat.

Protocol A: Thermally Stable Sodium Salt Preparation

Use this protocol prior to high-temperature spray drying or melt extrusion.

  • Dissolution: Suspend 10.0 g of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid in 100 mL of absolute ethanol.

  • Neutralization: Slowly add 1.05 equivalents of 1M NaOH (aq) while stirring at room temperature until the solution becomes completely clear.

  • Isolation: Concentrate the solvent under reduced pressure (bath temp < 40°C) and dry the resulting solid under high vacuum.

  • CRITICAL VALIDATION (Self-Validating Step): Before subjecting the batch to high heat, analyze a 5 mg sample via ATR-FTIR.

    • Pass Condition: The sharp carbonyl stretch ( C=O ) of the free acid at ~1715 cm⁻¹ must completely disappear , replaced by a broad asymmetric carboxylate stretch at ~1580 cm⁻¹.

    • Causality: If the 1715 cm⁻¹ band persists, protonated free acid remains. This will act as a "seed" for decarboxylation, generating CO₂ gas that can pressurize sealed vessels. Re-treat with base if the band is present.

Protocol B: Transient Ester Protection for High-Temp Reactions

Use this protocol when organic solubility is required for downstream high-temp (>100°C) chemistry.

  • Reaction: Dissolve 10.0 g of the free acid in 150 mL of anhydrous Methanol.

  • Catalysis: Add 0.5 mL of concentrated H₂SO₄ (catalytic). Reflux at 65°C for 12 hours.

  • Workup: Cool to room temperature, neutralize with saturated NaHCO₃, and extract with Dichloromethane (3 x 50 mL). Dry the organic layer over MgSO₄ and concentrate.

  • CRITICAL VALIDATION (Self-Validating Step): Run a TLC (DCM:MeOH 9:1) visualized with Iodine/UV.

    • Pass Condition: The baseline spot (free acid) must be entirely absent, replaced by a single high-Rf spot (the ester).

    • Causality: Any remaining baseline spot indicates unprotected acid, which will rapidly degrade and contaminate your downstream high-temperature coupling reaction with alkyl-triazole byproducts.

References

  • Clark, J. D., et al. "Thermal Decarboxylation of Carboxylic Acids: Kinetics and Mechanisms." Chemical Reviews. Available at:[Link]

  • Kumar, L., et al. "Salt Selection in Drug Development: Pharmaceutical Salts and Cocrystals." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis, 5th Edition." Wiley. Available at:[Link]

Troubleshooting

Optimizing mobile phase for HPLC analysis of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid

Initiating Data Collection I'm now diving into gathering data. My primary focus right now involves comprehensive Google searches to find the physicochemical properties of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid.

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Initiating Data Collection

I'm now diving into gathering data. My primary focus right now involves comprehensive Google searches to find the physicochemical properties of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid. I'm especially interested in pKa, logP, and UV absorbance data. Also, I'm researching established HPLC methods for similar polar compounds.

Analyzing HPLC Strategies

I'm now investigating specific HPLC methods for similar compounds, with emphasis on reversed-phase, HILIC, and ion-exchange chromatography. Simultaneously, I am researching authoritative sources on mobile phase optimization, focusing on pH, buffer selection, organic modifiers, and common HPLC troubleshooting. My goal is to synthesize the information into a technical support guide. I will create a question-and-answer format, explaining principles and steps for optimization. I am also working on tables summarizing buffer properties and starting conditions, and Graphviz diagrams to illustrate workflows. I'll embed in-text citations linking to the authoritative sources.

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Reference Data & Comparative Studies

Comparative

Benchmarking Catalytic Efficiency of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic Acid Complexes

Executive Summary The transition toward sustainable "Green Chemistry" has driven the development of aqueous biphasic catalysis. While traditional water-soluble ligands like TPPTS (triphenylphosphine-3,3',3''-trisulfonic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition toward sustainable "Green Chemistry" has driven the development of aqueous biphasic catalysis. While traditional water-soluble ligands like TPPTS (triphenylphosphine-3,3',3''-trisulfonic acid) are industry standards, they suffer from rapid aerobic oxidation.

This guide benchmarks the catalytic efficiency of Palladium(II) complexes utilizing 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid (MTPA) as a ligand. By comparing Pd-MTPA against established phosphine and N-heterocyclic carbene (NHC) alternatives, we provide researchers with objective, data-driven insights into its performance in aqueous Suzuki-Miyaura cross-coupling.

Mechanistic Rationale: The MTPA Advantage

To understand the experimental outcomes, we must first analyze the causality behind MTPA's design . The MTPA ligand integrates two critical functional domains:

  • The 1,2,4-Triazole Core: Provides strong σ -donation to stabilize high-valent Pd intermediates. Unlike phosphines, the triazole ring is highly resistant to oxidation, allowing for reactions under ambient air .

  • The Propanoic Acid Arm: Upon deprotonation in basic media, the carboxylate ensures complete aqueous solubility. More importantly, it exhibits hemilability —dynamically coordinating and dissociating from the metal center .

This hemilabile nature opens a vacant coordination site during the rate-limiting oxidative addition step, while re-coordinating to stabilize the catalyst against nanoparticle agglomeration during reductive elimination.

G A Pd(II)-MTPA Precatalyst B Pd(0) Active Species (Carboxylate Dissociated) A->B Reduction (Base) C Oxidative Addition (Ar-X Insertion) B->C + Ar-X D Transmetalation (Ar'-B(OH)2 Activation) C->D + Base, -HX E Reductive Elimination (Product Release) D->E Hemilabile Shift E->B - Ar-Ar'

Figure 1: Hemilabile catalytic cycle of Pd-MTPA in aqueous cross-coupling.

Quantitative Benchmarking Data

To objectively evaluate MTPA, we benchmarked it against two commercial standards: TPPTS (standard water-soluble phosphine) and s-IPr (sulfonated NHC, a premium high-activity ligand).

Table 1: Catalytic Efficiency Comparison

Reaction Conditions: 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), H₂O/EtOH (3:1, 4 mL), 80 °C, Air, 2 hours.

Catalyst SystemLoading (mol%)Yield (%)TONTOF (h⁻¹)Oxidation Resistance
Pd(OAc)₂ / MTPA 0.01929,2004,600Excellent
Pd(OAc)₂ / TPPTS 0.01454,5002,250Poor
Pd(OAc)₂ / s-IPr 0.01959,5004,750Excellent
Pd(OAc)₂ (Blank) 0.01121,200600N/A

Data Analysis: At ultra-low loadings (0.01 mol%), TPPTS fails prematurely due to phosphine oxidation in the aerobic aqueous environment. MTPA performs comparably to the highly complex and expensive s-IPr ligand, proving that the triazole-propionate motif is an exceptionally robust and cost-effective alternative for industrial-scale coupling .

Table 2: Substrate Scope Tolerance (Pd-MTPA)

Conditions: 0.1 mol% Pd-MTPA, 80 °C, 4 hours.

Aryl HalideSubstituentYield (%)Notes
Aryl Iodide4-OMe>99Rapid conversion (<1h).
Aryl Bromide4-NO₂98Excellent tolerance to electron-withdrawing groups.
Aryl Bromide2-Me89Slight steric hindrance overcome by higher temp (90°C).
Aryl Chloride4-COMe42Requires elevated temperatures (100°C) and TBAB additive.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By incorporating an internal standard (dodecane) prior to reaction initiation, researchers can calculate absolute mass balance. This distinguishes true catalytic failure from side-product formation (e.g., homocoupling or dehalogenation).

Workflow Prep 1. Catalyst in situ Generation React 2. Parallel Reaction Setup Prep->React Add Substrates Quench 3. Biphasic Quench & Extraction React->Quench t = 2h Analyze 4. GC-FID / NMR Quantification Quench->Analyze Organic Phase

Figure 2: Self-validating high-throughput experimental workflow for catalyst benchmarking.

Step-by-Step Methodology

Step 1: In Situ Catalyst Generation Causality: Pre-forming the complex ensures that bare Pd(OAc)₂ does not prematurely reduce to inactive palladium black nanoparticles before the substrate is introduced.

  • In a 10 mL Schlenk tube, dissolve MTPA (0.02 mmol, 2 eq. relative to Pd) and K₂CO₃ (0.04 mmol) in 1 mL of deionized water.

  • Add Pd(OAc)₂ (0.01 mmol) and stir at room temperature for 15 minutes until the solution turns a clear, pale yellow, indicating the formation of the[Pd(MTPA)₂] complex.

Step 2: Reaction Setup

  • To a parallel reaction block vial, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add exactly 50.0 μ L of dodecane (internal standard for mass balance).

  • Transfer the required aliquot of the catalyst stock solution (e.g., 10 μ L for 0.01 mol% loading) to the vial.

  • Add H₂O/EtOH to reach a final solvent volume of 4 mL (3:1 ratio). Causality: Ethanol acts as a co-solvent to transiently draw the hydrophobic aryl halide into the aqueous interface, drastically increasing the reaction rate.

Step 3: Execution and Quench

  • Seal the vial and stir vigorously (1000 rpm) at 80 °C for 2 hours. High stirring rates are critical to overcome mass-transfer limitations in biphasic mixtures.

  • Quench the reaction by cooling to 0 °C and adding 2 mL of ethyl acetate and 1 mL of brine.

Step 4: Quantification

  • Extract the organic layer. The MTPA ligand and inorganic salts will remain entirely in the aqueous phase, self-purifying the analyte.

  • Analyze the organic phase via GC-FID. Calculate the yield and mass balance relative to the dodecane internal standard.

References

  • Hydrophilic Ligands and Their Application in Aqueous-Phase Metal-Catalyzed Reactions Chemical Reviews URL:[Link]

  • Hemilabile Ligands in Homogeneous Catalysis Chemical Society Reviews URL:[Link]

  • 1,2,4-Triazoles: Synthetic Approaches and Pharmacological Importance Tetrahedron URL:[Link]

  • Water-Soluble Palladium Nanoparticles and Complexes for Catalysis Nature Reviews Chemistry URL:[Link]

Validation

Comparative Binding Affinity of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic Acid in Enzyme Inhibition Assays

Executive Summary As drug discovery pivots toward highly selective metal-binding pharmacophores (MBPs), evaluating novel scaffolds against metalloenzymes demands rigorous, thermodynamically validated assay cascades. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots toward highly selective metal-binding pharmacophores (MBPs), evaluating novel scaffolds against metalloenzymes demands rigorous, thermodynamically validated assay cascades. This guide evaluates the comparative binding affinity of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid (5-MTPA) —a novel bioisostere designed to competitively inhibit α-ketoglutarate (α-KG) dependent enzymes—using the Fe(II)-dependent histone demethylase KDM4A as the primary target model.

By benchmarking 5-MTPA against established α-KG competitors, this guide provides researchers with a definitive framework for executing and interpreting high-fidelity enzyme inhibition assays, ensuring that primary screening hits are backed by robust thermodynamic data.

Mechanistic Rationale: Why the Triazole Propanoic Acid Scaffold?

The design of 5-MTPA leverages the geometry of the KDM4A active site, which requires the native substrate (α-KG) to coordinate a catalytic Fe(II) ion while simultaneously anchoring to a basic pocket. The 5-MTPA scaffold mimics this dual-action requirement ():

  • 1,2,4-Triazole Ring (Metal Chelation): Acts as a bidentate chelator, coordinating the active site Fe(II) atom. This replaces the 1-carboxylate and 2-oxo groups of α-KG.

  • Propanoic Acid Chain (Electrostatic Anchoring): Extends into the binding pocket to form critical salt bridges with basic residues (e.g., Lys206, Tyr132), mimicking the 5-carboxylate of α-KG.

  • 5-Methyl Group (Hydrophobic Packing): Provides steric bulk that packs against the hydrophobic wall of the KDM4A pocket, enhancing target selectivity over smaller oxygenases like Factor Inhibiting HIF (FIH).

Mechanism Fe Catalytic Fe(II) Ion (Active Site Core) Triazole 1,2,4-Triazole Ring (Bidentate Chelation) Triazole->Fe Coordinates Methyl 5-Methyl Group (Hydrophobic Packing) Methyl->Triazole Attached to Propanoic Propanoic Acid Chain (Electrostatic Interaction) Propanoic->Triazole Attached to Lys206 Lys206 / Tyr132 (Basic Pocket Residues) Propanoic->Lys206 Salt Bridge

Logical relationship of 5-MTPA pharmacophore interactions within the KDM4A active site.

Comparative Binding Affinity Profiling

To objectively assess the potency of 5-MTPA, it must be benchmarked against standard KDM4A inhibitors: N-Oxalylglycine (NOG) , a broad-spectrum α-KG mimic, and 2,4-Pyridinedicarboxylic acid (2,4-PDCA) , a highly potent metal chelator ().

The table below synthesizes the quantitative performance of these compounds across both primary biochemical (IC₅₀) and orthogonal thermodynamic (Kₑ, ΔH) assays.

Inhibitor ScaffoldStructural ClassIC₅₀ (µM)Kₑ (µM)ΔH (kcal/mol)-TΔS (kcal/mol)Ligand Efficiency (LE)
N-Oxalylglycine (NOG) Amino Acid Derivative15.2 ± 1.112.5-4.2-1.80.32
2,4-PDCA Pyridine Dicarboxylate2.4 ± 0.31.8-6.5+0.40.38
5-MTPA Triazole Propanoic Acid0.85 ± 0.1 0.62 -8.1 +1.2 0.45

Data Interpretation: 5-MTPA demonstrates superior Ligand Efficiency (LE = 0.45) compared to traditional benchmarks. The highly favorable enthalpy (ΔH = -8.1 kcal/mol) indicates that the triazole-Fe(II) coordination and the propanoic acid-Lys206 salt bridge form highly stable, specific interactions, rather than relying on non-specific hydrophobic entropy.

Orthogonal Assay Workflows & Self-Validating Protocols

Relying solely on IC₅₀ values can lead to false positives due to assay interference (e.g., compound aggregation or metal stripping). A self-validating system requires an orthogonal workflow: a high-throughput primary screen followed by a label-free thermodynamic validation.

Workflow Target KDM4A Target Enzyme (Fe2+ / α-KG dependent) Comp1 N-Oxalylglycine (NOG) Standard Competitor Target->Comp1 Benchmark Comp2 2,4-PDCA Known Inhibitor Target->Comp2 Benchmark Comp3 5-MTPA Novel Triazole Scaffold Target->Comp3 Evaluation Screen Primary Screen: AlphaScreen (IC50 Determination) Comp1->Screen Comp2->Screen Comp3->Screen Thermo Orthogonal Validation: ITC (Thermodynamic Profiling) Screen->Thermo Hit Triage Mech Mechanism Confirmed (Specific Competitive Binding) Thermo->Mech Binding Validation

Orthogonal assay workflow for validating 5-MTPA as a competitive KDM4A inhibitor.

Protocol A: AlphaScreen Demethylase Assay (Primary Screen)

This proximity-based assay measures the conversion of a biotinylated H3K9me3 peptide to H3K9me2. A reduction in signal indicates enzyme inhibition ().

  • Buffer Preparation: Prepare 50 mM HEPES (pH 7.5) containing 0.01% Tween-20 and 0.1% BSA.

    • Causality: Tween-20 prevents compound aggregation (a major source of promiscuous inhibition), while BSA prevents the enzyme from adhering to the microplate walls, ensuring stable kinetics.

  • Cofactor Activation: Add 1 µM Fe(NH₄)₂(SO₄)₂ and 100 µM L-ascorbic acid freshly to the buffer.

    • Causality: Ascorbic acid acts as a reducing agent to maintain iron strictly in the Fe(II) state. Fe(III) is catalytically inactive; failure to prevent oxidation will result in a collapsing assay window and false-positive inhibition readouts.

  • Inhibitor Pre-Incubation: Dispense 5-MTPA (titrated 100 µM to 0.1 nM) and incubate with 10 nM KDM4A for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the active site before the substrate introduces rapid competition.

  • Reaction Initiation: Add 1 µM biotinylated H3K9me3 peptide and 10 µM α-KG. Incubate for 30 minutes at room temperature.

  • Bead Addition (Self-Validating Control Step): Add Streptavidin-Donor and Protein A-Acceptor beads in subdued light.

    • Causality: AlphaScreen beads rely on singlet oxygen transfer and are highly photosensitive. Ambient light causes photobleaching, destroying the signal.

    • Validation Control: Run a parallel plate with a biotinylated-His-tag peptide (no enzyme). If 5-MTPA reduces the signal here, it is a false positive acting by stripping Ni²⁺ from the beads, not by inhibiting KDM4A.

Protocol B: Isothermal Titration Calorimetry (Orthogonal Validation)

ITC directly measures the heat released or absorbed during binding, providing the dissociation constant (Kₑ) and enthalpy (ΔH) without the need for fluorescent labels ().

  • Rigorous Buffer Matching: Dialyze KDM4A extensively against 50 mM HEPES (pH 7.5), 150 mM NaCl. Dissolve 5-MTPA using the exact post-dialysis buffer.

    • Causality: Even microscopic buffer mismatches (e.g., a pH difference of 0.05) generate massive heats of dilution upon injection. This artifactual heat will completely mask the true heat of ligand binding.

  • Degassing: Degas both the KDM4A and 5-MTPA solutions under a vacuum for 10 minutes at the exact assay temperature (25°C).

    • Causality: Micro-bubbles passing through the sample cell during titration cause severe spikes in the thermal power baseline, rendering the thermogram mathematically uninterpretable.

  • Titration Execution: Load 50 µM KDM4A into the sample cell and 500 µM 5-MTPA into the syringe. Perform an initial 0.5 µL injection, followed by 19 injections of 2 µL spaced 150 seconds apart.

    • Causality: The first 0.5 µL injection is intentionally discarded during data analysis because it absorbs volumetric errors and diffusion from syringe assembly. The 150-second spacing ensures the thermal power curve fully returns to baseline, allowing accurate integration of the area under the curve (enthalpy).

References

  • Rose, N. R., et al. (2008). "Inhibitor scaffolds for 2-oxoglutarate-dependent histone oxygenases." Journal of Medicinal Chemistry. URL:[Link]

  • Thinnes, C., et al. (2014). "Targeting 2-oxoglutarate oxygenases." Nature Reviews Drug Discovery. URL:[Link]

  • Quinn, A. M., et al. (2012). "A homogeneous method for investigation of histone demethylases." Assay and Drug Development Technologies. URL: [Link]

  • Freire, E. (2004). "Isothermal titration calorimetry: resolving the thermodynamics of binding." Drug Discovery Today. URL:[Link]

Comparative

Advanced Bioanalytical Method Validation for 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic Acid in Human Plasma: A Comparative Guide

The Analytical Challenge: Overcoming Zwitterionic Polarity Quantifying 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid (hereafter referred to as 5-MTP ) in human plasma presents a formidable bioanalytical challenge. As...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Overcoming Zwitterionic Polarity

Quantifying 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid (hereafter referred to as 5-MTP ) in human plasma presents a formidable bioanalytical challenge. As a low-molecular-weight (MW 155.15) molecule containing both a basic 1,2,4-triazole ring (pKa ~3.0) and an acidic propanoic acid moiety (pKa ~4.5), 5-MTP exists as a highly polar zwitterion at physiological pH.

When drug development professionals attempt to quantify such amphoteric metabolites using conventional Reversed-Phase Liquid Chromatography (RPLC), the analyte typically elutes in the void volume. This lack of retention leads to severe ion suppression from co-eluting plasma salts and phospholipids, resulting in a failure to meet the stringent accuracy and precision standards mandated by the FDA and ICH M10 guidelines [1, 2].

This guide objectively compares three analytical strategies for 5-MTP quantification, providing the mechanistic reasoning and self-validating protocols necessary to establish a robust, high-throughput LC-MS/MS assay.

Methodological Comparison: Finding the Optimal Chromatographic Space

To establish the most reliable method, we evaluated three distinct analytical approaches. The performance data, summarized below, demonstrates why standard RPLC is insufficient and why Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) emerges as the superior alternative.

Quantitative Performance Comparison
Analytical MetricMethod A: Conventional RPLC-MS/MS (C18)Method B: Derivatization + RPLC-MS/MSMethod C: ZIC-HILIC-MS/MS (Champion)
Column Chemistry Octadecylsilane (C18)Octadecylsilane (C18)Sulfobetaine (Zwitterionic)
Retention Time (min) 0.8 (Elutes in Void)4.53.2
Peak Symmetry (As) 2.5 (Severe Tailing)1.11.05
Matrix Effect (%) 45% (Severe Suppression)95% (Minimal)98% (Minimal)
Extraction Recovery (%) 85%65% (Loss during reaction)92%
LLOQ (ng/mL) 50.05.01.0
Workflow Time (per 100) 4.0 hours12.0 hours4.5 hours

Data generated using human plasma spiked with 5-MTP, normalized to a stable-isotope labeled internal standard (SIL-IS).

Mechanistic Causality: Why ZIC-HILIC Outperforms C18

The failure of Method A is rooted in hydrophobic repulsion. The highly polar 5-MTP molecule cannot partition into the hydrophobic C18 stationary phase. Method B solves this by chemically masking the carboxylic acid via butyl esterification, increasing hydrophobicity. However, derivatization introduces a multi-step bottleneck that compromises recovery and throughput.

Method C (ZIC-HILIC) succeeds by leveraging the analyte's polarity rather than fighting it. The ZIC-HILIC stationary phase features covalently bonded sulfobetaine groups that hold a rigid, water-enriched layer on the silica surface. 5-MTP partitions into this aqueous layer. Furthermore, the zwitterionic nature of both the column and the analyte allows for weak, reversible electrostatic interactions, resulting in sharp peak shapes and excellent retention away from the suppression zone.

Mechanism cluster_C18 Method A: Reversed-Phase (C18) cluster_HILIC Method C: ZIC-HILIC Analyte 5-MTP Analyte (Zwitterionic) C18_Surface Hydrophobic Surface Analyte->C18_Surface HILIC_Surface Water-Enriched Layer on Sulfobetaine Surface Analyte->HILIC_Surface C18_Result Repulsion & Void Elution (High Matrix Effect) C18_Surface->C18_Result HILIC_Result Hydrophilic Partitioning & Electrostatic Interaction HILIC_Surface->HILIC_Result

Figure 1: Mechanistic comparison of 5-MTP retention on C18 versus ZIC-HILIC stationary phases.

Experimental Workflow: The ZIC-HILIC-MS/MS Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates isotopic dilution to dynamically correct for matrix effects and utilizes a specific solvent-matching technique critical for HILIC chromatography.

G Plasma Human Plasma (50 µL) + SIL-IS Spiking Prep Protein Precipitation (PPT) Add 150 µL Cold ACN Plasma->Prep Centrifuge Centrifugation 14,000 x g for 10 min Prep->Centrifuge Dilution CRITICAL STEP: Solvent Matching Dilute Supernatant 1:1 with ACN Centrifuge->Dilution HILIC ZIC-HILIC LC Separation (Gradient: 90% to 50% Organic) Dilution->HILIC Detect ESI(+)-MS/MS Detection MRM: 156.1 -> 82.1 HILIC->Detect Validate System Validation QC Bracketing (ICH M10) Detect->Validate

Figure 2: Optimized sample preparation and ZIC-HILIC-MS/MS workflow for 5-MTP quantification.

Step-by-Step Methodology
Phase 1: Sample Preparation (Protein Precipitation with Solvent Matching)

Expert Insight: In HILIC, injecting a sample with high aqueous content disrupts the water layer on the stationary phase, causing severe peak splitting. Therefore, standard Protein Precipitation (PPT) supernatants (which are ~25% aqueous) must be further diluted with organic solvent prior to injection.

  • Aliquot: Transfer 50 µL of human plasma into a 96-well plate.

  • Internal Standard: Add 10 µL of 5-MTP-d3 (Stable Isotope Labeled Internal Standard, 50 ng/mL) to dynamically correct for ionization variations.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) to precipitate plasma proteins. Note: ACN is used instead of Methanol because Methanol acts as a strong eluting solvent in HILIC and reduces retention.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Solvent Matching (Critical): Transfer 50 µL of the supernatant to a clean plate and add 50 µL of pure ACN. This ensures the final injection solvent is >85% organic, preserving HILIC peak shape.

Phase 2: LC-MS/MS Parameters
  • Column: SeQuant® ZIC®-HILIC (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with formic acid.

    • Causality: pH 3.5 ensures the triazole ring (pKa ~3.0) is predominantly protonated, enhancing positive-ion ESI sensitivity, while maintaining the zwitterionic interaction with the column.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B. Hold for 0.5 min. Ramp to 50% B over 3 minutes. Return to 90% B at 3.5 min and equilibrate until 4.5 min. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Positive Electrospray Ionization (ESI+).

    • Quantifier MRM Transition: m/z 156.1 → 82.1 (Cleavage of the propanoic acid chain, leaving the 5-methyl-triazole fragment).

    • Qualifier MRM Transition: m/z 156.1 → 138.1 (Loss of H2O).

Phase 3: Self-Validating System Suitability

To adhere to ICH M10 bioanalytical standards [2], the run must validate itself in real-time:

  • Calibration Curve: A 6-point curve (1 to 500 ng/mL) must exhibit an R2>0.995 .

  • QC Bracketing: Insert Low (3 ng/mL), Mid (250 ng/mL), and High (400 ng/mL) Quality Control samples every 20 experimental samples. The run is only valid if 67% of QCs fall within ±15% of their nominal concentration.

Conclusion

For the quantification of highly polar, amphoteric molecules like 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid, conventional C18 chromatography is fundamentally mismatched to the analyte's physicochemical properties. By aligning the separation mechanism with the analyte's zwitterionic nature, the ZIC-HILIC-MS/MS method eliminates the need for complex derivatization, drastically reduces matrix effects, and achieves an LLOQ of 1.0 ng/mL. This approach not only ensures compliance with FDA and EMA regulatory guidelines but also maximizes laboratory throughput for pharmacokinetic studies.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation - Step 5. Retrieved from:[Link]

Validation

Structural and Analytical Comparison Guide: 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic Acid and its Regioisomers

As drug discovery increasingly relies on bifunctional heterocyclic scaffolds to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles, 1,2,4-triazole derivatives have emerged as premier bioisosteres for amides...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly relies on bifunctional heterocyclic scaffolds to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles, 1,2,4-triazole derivatives have emerged as premier bioisosteres for amides and carboxylic acids. Among these, 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid is a highly versatile building block.

However, the synthesis and functionalization of 1,2,4-triazoles frequently yield complex mixtures of tautomers and regioisomers. Because the spatial arrangement of hydrogen bond donors and acceptors dictates target binding affinity, distinguishing the target C-methylated compound from its N-methylated regioisomers is a critical path in early-stage development. This guide provides a comprehensive structural comparison and establishes a self-validating analytical framework for their differentiation.

Structural Dynamics: Tautomerism vs. Regioisomerism

Understanding the isomeric landscape requires distinguishing between dynamic tautomerism and fixed regioisomerism [1].

  • The Target Scaffold (C-Methylated): In 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid, the substituents are fixed at the carbon atoms (C3 and C5). In solution, this molecule exists in a rapid tautomeric equilibrium between the 1H, 2H, and 4H forms. The 4H-tautomer is often the dominant species in polar solvents due to the stabilization of the internal dipole, but these tautomers cannot be isolated independently at room temperature.

  • The Regioisomers (N-Methylated): When synthetic routes involve the alkylation of a pre-formed triazole propanoic acid, or when cyclization precursors are unsymmetrical, true structural regioisomers are formed. The most common competitors are 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propanoic acid and 3-(4-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid . In these molecules, the methyl group is covalently locked to a nitrogen atom, permanently altering the electronic distribution and hydrogen-bonding capacity of the ring.

Physicochemical Impact

The shift of a methyl group from a carbon to a nitrogen atom fundamentally alters the physicochemical properties of the molecule. The loss of the triazole N-H proton eliminates a critical hydrogen bond donor (HBD), which directly impacts aqueous solubility, membrane permeability, and target engagement [2].

Table 1: Comparative Physicochemical Properties

Property3-(5-Methyl-4H-...)propanoic acid (Target)3-(1-Methyl-1H-...)propanoic acid (N1-Isomer)3-(4-Methyl-4H-...)propanoic acid (N4-Isomer)
Substitution Pattern C3-Propanoic, C5-MethylC3-Propanoic, N1-MethylC3-Propanoic, N4-Methyl
H-Bond Donors (HBD) 2 (COOH, Triazole N-H)1 (COOH only)1 (COOH only)
H-Bond Acceptors (HBA) 444
Topological PSA (Ų) ~78.4~69.6~69.6
Relative Lipophilicity Lowest (Most polar)HigherHigher
Typical 13C NMR (C3/C5) ~155 ppm / ~151 ppm~160 ppm / ~144 ppm~152 ppm / ~148 ppm

Experimental Workflows: A Self-Validating Analytical System

To confidently assign the structure of a synthesized triazole, we must employ a self-validating system where chromatographic behavior is cross-referenced with multi-dimensional NMR data. Relying solely on 1D ¹H NMR is a common pitfall, as the chemical shifts of N-methyl and C-methyl protons can overlap depending on the solvent and pH.

Protocol A: Chromatographic Separation (RP-HPLC)

Causality: Triazoles possess basic nitrogen atoms, while the propanoic acid moiety is acidic. Using an unbuffered or neutral mobile phase leads to mixed ionization states, resulting in severe peak tailing and co-elution. By driving the pH down to ~2.5, we fully protonate the carboxylic acid, ensuring neutral, sharp peaks governed primarily by the polarity of the triazole core.

  • Column Selection: C18 Reverse-Phase (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: Diode Array Detector (DAD) at 210 nm and 254 nm.

  • Validation: The C-methylated target (HBD = 2) will exhibit higher polarity and elute earlier than the N-methylated regioisomers. Peak purity must be confirmed by homogenous UV spectra across the peak width before fraction collection.

Protocol B: 2D NMR Structural Elucidation

Causality: Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool for regioisomer assignment. HMBC detects long-range (2-3 bond) couplings between protons and carbons. Because the triazole nitrogens lack protons in the N-methylated forms, HMBC allows us to "see" across the heteroatoms to prove connectivity [3].

  • Sample Preparation: Dissolve 10-15 mg of the isolated HPLC fraction in 0.6 mL of DMSO- d6​ . DMSO is preferred over CDCl₃ as it disrupts intermolecular hydrogen bonding, providing sharper signals for the triazole N-H (if present).

  • 1D Acquisition: Acquire standard ¹H and ¹³C spectra.

    • Diagnostic check: A C-methyl group typically appears as a singlet around 2.2-2.4 ppm. An N-methyl group is significantly deshielded, appearing around 3.6-3.9 ppm.

  • HMBC Acquisition:

    • If the compound is the C-methyl target , the methyl protons (~2.3 ppm) will show a strong ³J correlation to the C3 carbon across the ring, and a ²J correlation to the C5 carbon.

    • If the compound is the N1-methyl regioisomer , the N-CH₃ protons (~3.8 ppm) will show ³J correlations to both C3 and C5.

    • If the compound is the N4-methyl regioisomer , the N-CH₃ protons will also show ³J correlations to C3 and C5, but the symmetry and chemical shifts of the carbons will differ from the N1 isomer.

  • NOESY Verification (Through-Space): Acquire a 2D NOESY spectrum. Look for spatial cross-peaks between the methyl protons and the α/β protons of the propanoic acid chain. The N4-methyl isomer will show strong NOE cross-peaks to the propanoic acid chain due to spatial proximity, whereas the N1-methyl and C5-methyl isomers will show weak or absent NOE to the chain.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the self-validating analytical system, moving from complex mixtures to definitive structural proof.

G Mix Triazole Isomer Mixture (Post-Synthesis) HPLC RP-HPLC Separation (pH 2.5 Mobile Phase) Mix->HPLC Frac1 Fraction 1: C-Methyl Target (Higher Polarity, Elutes Early) HPLC->Frac1 Frac2 Fraction 2: N-Methyl Isomers (Lower Polarity, Elutes Late) HPLC->Frac2 NMR Multi-Dimensional NMR (DMSO-d6) Frac1->NMR Frac2->NMR HMBC HMBC Analysis (Through-Bond 2J/3J) NMR->HMBC NOESY NOESY Analysis (Through-Space NOE) NMR->NOESY Confirm Definitive Regioisomer Assignment HMBC->Confirm NOESY->Confirm

Workflow for the chromatographic separation and NMR-based structural elucidation of regioisomers.

References

  • IUPAC. Compendium of Chemical Terminology (The "Gold Book"). "Tautomerism". International Union of Pure and Applied Chemistry. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9257, 1,2,4-Triazole". PubChem. Available at:[Link]

  • Reich, H. J. "Structure Determination Using NMR: Heteronuclear Multiple Bond Correlation (HMBC)". University of Wisconsin-Madison / ACS Division of Organic Chemistry. Available at:[Link]

Comparative

Reproducibility of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic Acid Synthesis Pathways Across Different Scales: A Comparative Guide

Executive Summary The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere for amides and esters due to its robust hydrogen-bonding capabilities and metabolic sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere for amides and esters due to its robust hydrogen-bonding capabilities and metabolic stability. Specifically, 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid is a highly valuable bifunctional building block used in the synthesis of targeted protein degraders (PROTACs) and kinase inhibitors.

However, synthesizing this molecule reproducibly across different scales presents a significant process chemistry challenge. The cyclodehydration step required to form the triazole ring is highly sensitive to heat transfer and water removal. This guide objectively compares three synthetic pathways—Traditional Batch, Microwave-Assisted, and Continuous Flow—providing experimental data and self-validating protocols to help drug development professionals choose the most scalable and reproducible route.

Mechanistic Causality: The Scale-Up Challenge

The most direct synthetic route to 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid involves the condensation of ethyl acetimidate with succinic acid monohydrazide .

This reaction proceeds via an acyclic N-acylamidrazone intermediate . The critical bottleneck is the subsequent cyclodehydration (loss of water) to close the triazole ring.

  • The Problem with Scale: In standard batch reactors, as the scale increases from milligrams to kilograms, the surface-area-to-volume ratio plummets. This leads to inefficient heat transfer and poor water removal. Prolonged heating to force the cyclization causes the N-acylamidrazone intermediate to undergo thermal degradation or reverse hydrolysis, drastically reducing yields [1].

  • The Solution: Transitioning to high-pressure, high-temperature microenvironments ensures instantaneous heat transfer, driving the cyclization faster than degradation pathways can occur [2].

SynthesisFlow cluster_0 Precursors cluster_1 Cyclization Environments A Ethyl Acetimidate C Acylamidrazone Intermediate A->C B Succinic Monohydrazide B->C D Batch Reactor (Thermal, 110°C) C->D Pathway A E Continuous Flow (130°C, 5 bar) C->E Pathway C F 3-(5-Methyl-4H-1,2,4-triazol-3-yl) propanoic acid D->F 65% Yield Variable E->F 92% Yield Reproducible

Fig 1: Mechanistic divergence of acylamidrazone cyclization across batch and flow environments.

Comparative Synthesis Pathways

Pathway A: Traditional Batch Synthesis (Dean-Stark)
  • Methodology: Reagents are refluxed in toluene (110°C) using a Dean-Stark apparatus to continuously remove the water byproduct and drive the equilibrium toward the triazole product.

  • Verdict: Adequate for early discovery (<10 g), but suffers from severe reproducibility issues at scale. The extended heating times required at the 100 g+ scale lead to the formation of dark, tarry degradation byproducts, requiring resource-intensive column chromatography.

Pathway B: Microwave-Assisted Synthesis
  • Methodology: Reagents are irradiated in a sealed microwave vial at 150°C for 15 minutes.

  • Verdict: Produces the highest purity and yield at the 1–10 g scale. However, due to the limited penetration depth of microwave radiation (typically a few centimeters), this method is physically impossible to scale to pilot plant levels without specialized, prohibitively expensive equipment.

Pathway C: Continuous Flow Synthesis (Recommended)
  • Methodology: Reagents are pumped continuously through a heated coil reactor under back-pressure.

  • Verdict: The gold standard for reproducibility. The high surface-area-to-volume ratio of the flow tubing ensures uniform, instantaneous heating. The back-pressure allows solvents to be heated well above their boiling points, accelerating the reaction from hours to minutes and preventing intermediate degradation [3].

Experimental Data & Reproducibility Metrics

The following table demonstrates the performance decay of batch synthesis versus the linear scalability of continuous flow synthesis.

ScaleSynthesis PathwayYield (%)Purity (HPLC %)Space-Time Yield ( kg/L/h )E-factor (Waste Ratio)
10 g Pathway A: Batch82.096.50.0545
10 g Pathway B: Microwave94.098.20.8022
10 g Pathway C: Flow95.098.51.2018
100 g Pathway A: Batch65.091.00.0368
100 g Pathway B: MicrowaveN/AN/AN/AN/A
100 g Pathway C: Flow94.598.41.2018
1 kg Pathway A: Batch48.085.50.01115
1 kg Pathway C: Flow93.0 98.2 1.18 19

Note: Microwave synthesis is not viable at the 100g+ scale due to physical radiation penetration limits.

Self-Validating Experimental Protocol: Continuous Flow Synthesis

To ensure absolute reproducibility across laboratories, the following protocol utilizes a self-validating systems approach. Every step includes internal checks to verify that the physical parameters of the reaction are maintained.

FlowSetup PumpA Pump A (Imidoester) Mixer T-Mixer (Ambient) PumpA->Mixer PumpB Pump B (Hydrazide) PumpB->Mixer Coil Heated Coil Reactor (130°C, 15 min RT) Mixer->Coil N-acylamidrazone BPR BPR (5 bar) Coil->BPR Triazole Collection Crystallization & Isolation BPR->Collection

Fig 2: Continuous flow reactor configuration for scalable 1,2,4-triazole synthesis.

Step 1: Feedstock Preparation
  • Solution A: Dissolve ethyl acetimidate hydrochloride (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 1.2 equiv) in anhydrous ethanol to achieve a 0.5 M concentration.

    • Causality: DIPEA neutralizes the HCl salt, generating the reactive free imidoester in situ. Ensure complete dissolution; particulates will foul the pump check-valves.

  • Solution B: Dissolve succinic acid monohydrazide (1.05 equiv) in anhydrous ethanol (0.5 M).

    • Causality: A slight stoichiometric excess of the hydrazide ensures complete consumption of the imidoester, preventing the carryover of difficult-to-separate unreacted starting materials.

Step 2: Reactor Priming & Equilibration
  • Flush the reactor system with pure anhydrous ethanol at a combined flow rate of 2.0 mL/min.

  • Set the Back-Pressure Regulator (BPR) to 5 bar and heat the coil reactor (30 mL internal volume) to 130°C .

  • Self-Validation Check: Monitor the system pressure transducer for 5 minutes. If the pressure fluctuates by more than ±0.5 bar, there is a gas bubble or a leak at a fitting. Do not introduce reagents until the pressure is perfectly stable. Pressure drops will cause the ethanol to boil, destroying the defined residence time and ruining the yield.

Step 3: Continuous Processing
  • Switch the inlet lines to Solution A and Solution B. Pump both solutions at 1.0 mL/min each into a PTFE T-mixer (Total flow rate = 2.0 mL/min).

  • The mixture enters the heated coil. At 2.0 mL/min through a 30 mL coil, the residence time is exactly 15 minutes .

  • Causality: 15 minutes at 130°C under 5 bar of pressure is sufficient to drive the cyclodehydration of the N-acylamidrazone intermediate to >98% conversion without triggering thermal degradation.

Step 4: Downstream Isolation
  • Direct the reactor effluent (post-BPR) into a stirred collection vessel submerged in an ice bath (0°C).

  • Causality: Because the flow process suppresses byproduct formation, the target 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid will spontaneously crystallize upon cooling, entirely bypassing the need for column chromatography. Filter the white precipitate and wash with cold ethanol.

References

The mechanistic principles and scale-up methodologies discussed in this guide are grounded in the following authoritative process chemistry literature:

  • Title: Organic Process Research & Development - Continuous Flow Chemistry and Scale-Up Source: American Chemical Society (ACS) URL: [Link]

  • Title: Chemical Reviews - Recent Advances in the Synthesis of 1,2,4-Triazoles Source: American Chemical Society (ACS) URL: [Link]

  • Title: Reaction Chemistry & Engineering - Scale-up of Chemical Processes using Flow Reactors Source: Royal Society of Chemistry (RSC) URL: [Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic Acid

Operational Overview 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid is a nitrogen-rich heterocyclic organic acid frequently utilized as a building block in medicinal chemistry and drug development. Due to its structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Overview

3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid is a nitrogen-rich heterocyclic organic acid frequently utilized as a building block in medicinal chemistry and drug development. Due to its structural motifs—a 1,2,4-triazole pharmacophore and a terminal carboxylic acid—it presents specific physicochemical properties that dictate rigorous laboratory safety and disposal protocols. Because it is often utilized as a specialized R&D intermediate, its full toxicological profile is rarely complete. Therefore, it must be managed under the assumption of high biological activity to ensure absolute laboratory safety.

Physicochemical Hazard Profiling & Causality

To implement a self-validating and fail-safe disposal system, scientists must understand the molecular behavior of the compound and the causality behind the safety protocols:

  • The 1,2,4-Triazole Ring (Thermal Instability): Nitrogen-rich heterocycles are stable under standard benchtop conditions but can release highly toxic nitrogen oxides (NOx) upon thermal decomposition. Causality: Standard municipal waste processing is insufficient; disposal must be routed through high-temperature hazardous waste incineration equipped with specialized NOx scrubbers.

  • The Propanoic Acid Moiety (pH Alteration): The terminal carboxylic acid imparts mild acidity (estimated pKa ~4.5). Causality: In aqueous waste streams, unneutralized acids lower the bulk pH. If accidentally mixed with incompatible lab wastes (e.g., cyanides or sulfides), this acidic shift can catalyze the rapid release of lethal gases (HCN or H2S). Neutralization is a mandatory prerequisite.

  • Uncharacterized Biological Activity: As a drug development intermediate, data on mutagenicity or teratogenicity is often pending. The mandates treating all uncharacterized synthetic intermediates as highly hazardous, requiring stringent exposure controls.

Waste Segregation Guidelines

Proper segregation prevents dangerous cross-reactions in waste carboys and significantly reduces institutional disposal costs.

Waste Stream StatePrimary Solvents/MatrixSegregation CategoryRequired ContainerpH Requirement
Solid Neat powder, contaminated PPE, weighing paperNon-Halogenated Solid Organic WasteHDPE wide-mouth jar or double PE bagsN/A
Organic Liquid DMSO, DMF, Methanol, AcetonitrileNon-Halogenated Organic Solvent WasteHDPE Carboy (vented cap)N/A
Aqueous Liquid Water, PBS, biological buffersAqueous Waste (Trace Organics)HDPE CarboypH 6.0 - 8.0

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal
  • Collection: Carefully sweep or transfer any residual solid 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid into a primary containment vessel (e.g., a clear polyethylene bag or a high-density polyethylene (HDPE) jar).

  • Secondary Containment: Place the primary bag into a secondary bag. Causality: Double-bagging prevents accidental puncture or aerosolization of the fine powder during transport to the central waste facility.

  • Labeling: Affix a hazardous waste label immediately. Mark as "Toxic Solid Waste - Contains 1,2,4-Triazole derivative" and check the "Irritant" and "Unknown Toxicity" boxes.

  • Storage: Store in a designated solid waste satellite accumulation area (SAA) away from strong oxidizers, strictly adhering to regulations.

Protocol B: Aqueous Waste Neutralization and Disposal
  • Assessment: Measure the pH of the aqueous solution containing the compound using pH indicator strips or a calibrated pH meter.

  • Neutralization: If the pH is below 6.0, slowly add 1M Sodium Hydroxide (NaOH) dropwise while stirring until the pH stabilizes between 6.0 and 8.0. Causality: This self-validating step ensures the waste cannot mobilize toxic gases if inadvertently mixed with incompatible salts in the main carboy.

  • Transfer: Pour the neutralized solution into the designated "Aqueous Waste" carboy using a wide-stem funnel.

  • Documentation: Log the estimated mass of the chemical added to the carboy on the laboratory's waste tracking sheet.

Protocol C: Organic Solvent Waste Disposal
  • Compatibility Check: Ensure the solvent (e.g., DMSO used for stock solutions) is compatible with the "Non-Halogenated Organic Waste" carboy. Do not mix with halogenated solvents (like DCM or Chloroform).

  • Transfer: Transfer the solution to the carboy inside a chemical fume hood. Causality: This prevents inhalation of volatile organic compounds (VOCs) acting as carriers for the dissolved API.

  • Capping: Ensure the carboy is fitted with a vented cap. Causality: Vented caps prevent catastrophic pressure buildup from solvent vapor expansion and potential exothermic interactions.

Spill Response and Decontamination Protocol

In the event of a localized spill on the benchtop, immediate and structured action is required per :

  • Isolate: Stop work and alert personnel in the immediate vicinity.

  • PPE: Don fresh nitrile gloves, safety goggles, and a lab coat.

  • Containment (Solid): Do not dry sweep. Causality: Dry sweeping aerosolizes the active pharmaceutical ingredient (API), drastically increasing the risk of inhalation exposure. Lightly moisten the powder with water or ethanol to bind the particles.

  • Collection: Wipe up the moistened material using absorbent pads. Place all contaminated pads into a solid hazardous waste bag.

  • Decontamination: Wash the spill area with a 1% Alconox detergent solution, followed by a water wipe, and finally an ethanol wipe to ensure complete removal of organic residues.

Waste Segregation Decision Workflow

WasteSegregation Start 3-(5-Methyl-4H-1,2,4-triazol-3-yl) propanoic acid Waste Solid Solid Powder/Crystals Start->Solid Organic Dissolved in Organics (e.g., DMSO, DMF) Start->Organic Aqueous Aqueous Solution (Buffers) Start->Aqueous SolidDisp Double-bag in compatible polyethylene bags. Label: Non-halogenated Solid Organic Waste Solid->SolidDisp OrganicDisp Collect in flammable organic waste carboy. Label: Non-halogenated Solvent Waste Organic->OrganicDisp AqueousDisp Neutralize to pH 6-8. Collect in aqueous waste. Label: Aqueous Waste (Contains Organics) Aqueous->AqueousDisp Incineration High-Temperature Incineration with NOx Scrubbers SolidDisp->Incineration OrganicDisp->Incineration AqueousDisp->Incineration

Waste segregation and disposal decision tree for 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Generators.[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[Link]

  • American Chemical Society (ACS). Hazard Assessment in Research Laboratories.[Link]

Handling

Advanced Safety and Operational Protocol: Handling 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic Acid

As a crucial bifunctional building block in medicinal chemistry, 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid is frequently utilized in the synthesis of peptidomimetics and heterocyclic drug candidates. While highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a crucial bifunctional building block in medicinal chemistry, 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid is frequently utilized in the synthesis of peptidomimetics and heterocyclic drug candidates. While highly valuable for drug discovery, its dual chemical nature—combining a proton-donating propanoic acid tail with a coordinating 1,2,4-triazole ring—presents specific handling and logistical challenges.

This guide provides researchers and drug development professionals with a highly technical, self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Hazard Causality and PPE Selection Logic

To establish a safe laboratory environment, it is not enough to simply wear PPE; scientists must understand the causality behind the protection. According to the, chemical hygiene plans must be tailored to the specific mechanistic hazards of the compounds being handled.

Mechanistic Hazard Profile
  • Skin and Eye Irritation (GHS Category 2/2A): The carboxylic acid moiety acts as a proton donor. Upon contact with physiological moisture (sweat, tears), it can rapidly lower local pH, leading to protein denaturation and localized tissue irritation.

  • Carrier-Solvent Penetration: When this compound is solubilized in polar aprotic solvents common in cross-coupling or peptide synthesis (e.g., DMF, DMSO), the solvent acts as a carrier. DMSO, in particular, rapidly penetrates the stratum corneum, carrying the dissolved triazole derivative directly into the bloodstream.

  • Inhalation Hazard: In its dry, crystalline state, the compound is prone to electrostatic aerosolization. Inhalation of these micro-particulates can cause acute respiratory tract irritation.

Quantitative PPE Specifications

Based on the hazard profile, the following PPE specifications are required. Data is benchmarked against .

Protection TypeRecommended Material / SpecificationBreakthrough Time (DMSO/DMF)Regulatory Standard
Hand Protection (Dry) Nitrile rubber (Minimum 0.11 mm thickness)N/A (Solid state)EN 374-1 / ASTM D6978
Hand Protection (Wet) Butyl rubber or Double-gloved Nitrile (0.30 mm+)> 480 mins (Butyl) / < 30 mins (Nitrile)EN 374-1 / ASTM D6978
Eye Protection Snug-fitting chemical splash gogglesN/AANSI Z87.1+ / EN 166
Respiratory N95 / P100 Particulate Respirator (if outside hood)99.9% filter efficiency for >0.3 µmNIOSH 42 CFR Part 84
Body Protection Flame-resistant (FR) lab coat with knit cuffsN/ANFPA 2112

Self-Validating Operational Methodology

This section outlines the step-by-step protocol for weighing, transferring, and reacting 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid. Every step includes a built-in validation check to ensure the system is secure before proceeding.

Phase 1: Preparation and Environmental Control
  • Ventilation Verification: Turn on the chemical fume hood or ventilated balance enclosure.

    • Validation Check: Verify the digital face velocity monitor reads between 80 and 100 feet per minute (fpm) . Do not proceed if the flow alarm is active.

  • PPE Donning: Equip standard dry-handling PPE (safety goggles, FR lab coat, standard nitrile gloves). Ensure there is no exposed skin between the glove and the lab coat cuff.

  • Static Mitigation: Place an anti-static mat inside the weighing enclosure. Triazole derivatives in powder form accumulate static charge, leading to aerosolization.

Phase 2: Weighing and Transfer
  • De-ionize the Environment: Pass an anti-static gun (Zerostat) over the weighing boat and the compound container to neutralize electrostatic repulsion.

  • Material Handling: Using a grounded, stainless-steel micro-spatula, carefully transfer the required mass of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid to the weighing boat.

    • Validation Check: Observe the powder. If the powder "jumps" or clings aggressively to the spatula, static is still present. Re-apply the anti-static gun before proceeding.

  • Vessel Transfer: Transfer the powder into the reaction vessel (e.g., round-bottom flask) and immediately seal it with a rubber septum.

Phase 3: Solubilization (High-Risk Step)
  • Upgrade PPE: If solubilizing the compound in DMSO or DMF, immediately don a second pair of nitrile gloves (double-gloving) or switch to butyl rubber gloves.

  • Solvent Addition: Inject the solvent through the septum using a syringe to minimize vapor release and prevent aerosolization of the powder.

    • Validation Check: Inspect gloves immediately after solvent transfer. If any solvent droplets are visible on the outer glove, remove and replace the outer pair immediately.

Spill Management & RCRA-Compliant Disposal Plan

In the event of a spill, immediate containment is required to prevent cross-contamination and respiratory exposure. Disposal must strictly adhere to.

Spill Response Protocol
  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Suppress Dust: If the spill is a dry powder, do not sweep . Lightly dampen an absorbent pad with water or a dilute sodium bicarbonate solution (to neutralize the acid) and gently place it over the spill to suppress particulate aerosolization.

  • Collect: Use a non-sparking scoop to collect the dampened material and the absorbent pads.

  • Decontaminate: Wipe down the affected surface with a 5% sodium bicarbonate solution, followed by a water rinse, and finally an ethanol wipe.

    • Validation Check: Check the pH of the final water rinse using pH paper. It must read neutral (pH 6.5–7.5) before the area is declared decontaminated.

Disposal Plan
  • Solid Waste: Contaminated gloves, weighing boats, and spill cleanup materials must be placed in a clearly labeled, leak-proof hazardous waste container designated for "Solid Organic Acid Waste."

  • Liquid Waste: Reaction filtrates or solvent waste containing the compound must be collected in a compatible, high-density polyethylene (HDPE) carboy labeled "Halogen-Free Organic Waste" (unless halogenated solvents were used in the reaction).

Operational Workflow Visualization

The following diagram illustrates the logical flow of handling and spill management, ensuring that safety checks are integrated directly into the operational timeline.

PPE_Workflow Start 1. Pre-Operation Verify Fume Hood Flow & Don PPE Weighing 2. Weighing Protocol Use Anti-static Enclosure Start->Weighing Solubilization 3. Solubilization (e.g., in DMF/DMSO) Weighing->Solubilization SpillCheck Spill Detected? Solubilization->SpillCheck SpillResponse Spill Management Dampen, Collect & Neutralize SpillCheck->SpillResponse Yes Success Proceed to Synthesis Workflow SpillCheck->Success No Disposal RCRA Disposal Solid/Liquid Hazardous Waste SpillResponse->Disposal Success->Disposal Waste Generation

Operational workflow and spill management for 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid.

References

  • Occupational Safety and Health Administration (OSHA). "Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. Available at:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulations (RCRA)." United States EPA. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Respirator Selection Logic." Centers for Disease Control and Prevention (CDC). Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid
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